Lusianthridin
描述
7-Methoxy-9,10-dihydrophenanthrene-2,5-diol has been reported in Dioscorea oppositifolia, Arundina graminifolia, and other organisms with data available.
from rhizome of Arundina graminifolia
Structure
3D Structure
属性
IUPAC Name |
7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDIPDDUFMMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331917 | |
| Record name | CHEBI:28678 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87530-30-1 | |
| Record name | Lusianthridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87530-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHEBI:28678 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to the Isolation of Lusianthridin from Dendrobium venustum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation of Lusianthridin, a bioactive dihydrophenanthrene, from the orchid species Dendrobium venustum. While specific, detailed protocols for the isolation of this compound are not extensively published, this document outlines a comprehensive and generalized approach based on established techniques for the extraction and purification of phenolic compounds, particularly phenanthrenes, from the Dendrobium genus.
This compound has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1] Studies have demonstrated its potential as an antiplatelet, antioxidant, antimalarial, and anti-herpetic agent.[2][3][4][5][6] The isolation and purification of this compound are critical preliminary steps for its further investigation in drug discovery and development.
Data Presentation
The following tables summarize key quantitative data related to the biological activities of this compound and provide an illustrative example of expected yields from the isolation process.
Table 1: Biological Activities of this compound
| Activity | Assay/Model | Result (IC₅₀) | Reference |
| Antiplatelet Aggregation | Arachidonic Acid-Stimulated | 0.02 ± 0.001 mM | [4][5] |
| Collagen-Stimulated | 0.14 ± 0.018 mM | [4][5] | |
| ADP-Stimulated | 0.22 ± 0.046 mM | [4][5] | |
| Antioxidant Activity | DPPH Radical Scavenging | 21.40 ± 0.61 µg/mL | [6] |
| COX-1 Inhibition | Enzymatic Activity | 10.81 ± 1.12 µM | [5] |
| COX-2 Inhibition | Enzymatic Activity | 0.17 ± 1.62 µM | [5] |
Table 2: Illustrative Example of Expected Yields
| Step | Product | Starting Material (Dry Weight) | Typical Yield | Purity |
| Extraction | Crude Methanolic Extract | 1 kg | 100-150 g | - |
| Liquid-Liquid Partitioning | Ethyl Acetate Fraction | 100 g | 20-30 g | - |
| Silica Gel Column Chromatography | Enriched Phenanthrene Fraction | 20 g | 1-2 g | 50-70% |
| Preparative HPLC | Pure this compound | 1 g | 50-100 mg | >98% |
Note: The yields presented in Table 2 are illustrative and can vary significantly based on the plant's geographical source, age, and the specific extraction and purification conditions employed.
Experimental Protocols
The following protocols are generalized from standard phytochemical isolation procedures for phenanthrenes from Dendrobium species.
Plant Material Preparation
-
Collection and Identification: Whole plants of Dendrobium venustum should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying and Pulverization: The collected plant material is washed to remove any debris, air-dried in the shade to a constant weight, and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol (MeOH) or ethanol (EtOH), at room temperature. A common method is maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3-5 days) with occasional agitation. This process is usually repeated three times to ensure complete extraction.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
Purification
A multi-step purification process is necessary to isolate this compound from the complex crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Phenanthrenes like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and ethyl acetate or n-hexane and ethyl acetate, with increasing polarity.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound. The plates are typically visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), the enriched fractions from column chromatography are subjected to preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
Structural Elucidation
The structure and identity of the isolated pure compound are confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to elucidate the complete chemical structure of this compound.
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Putative Biosynthetic Pathway of this compound
The biosynthesis of phenanthrenes in Dendrobium is believed to proceed through the phenylpropanoid and stilbenoid pathways. The following diagram illustrates a plausible, though not definitively established, biosynthetic route to this compound.
Caption: A putative biosynthetic pathway leading to this compound.
Conclusion
The isolation of this compound from Dendrobium venustum is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. While this guide provides a robust framework, researchers should optimize these protocols based on their specific laboratory conditions and the characteristics of the plant material. The successful isolation of pure this compound is essential for advancing our understanding of its pharmacological activities and exploring its potential as a therapeutic agent.
References
- 1. Biological Potential and Therapeutic Effectiveness of this compound in Medicine: An Update on Dihydrophenanthrene from Dendrobium venustum | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Mechanisms of this compound on Human Platelet Aggregation | MDPI [mdpi.com]
- 5. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Lusianthridin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusianthridin, a dihydrophenanthrene compound isolated from Dendrobium venustum, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed information on its spectroscopic characteristics, a scalable synthetic route, and protocols for key biological assays are presented to facilitate further research and development. Notably, this document elucidates this compound's mechanism of action, including its role in the inhibition of the Src-STAT3 signaling pathway and subsequent c-Myc degradation, highlighting its therapeutic potential.
Chemical Structure and Properties
This compound is chemically defined as 7-methoxy-9,10-dihydrophenanthrene-2,5-diol. Its core structure consists of a dihydrophenanthrene scaffold with hydroxyl and methoxy substitutions.
Chemical Identifiers:
-
IUPAC Name: 7-methoxy-9,10-dihydrophenanthrene-2,5-diol[1]
-
SMILES: COc1cc(O)c2c(CCc3cc(O)ccc23)c1[4]
-
InChI: InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These computed descriptors are valuable for predicting its behavior in biological systems and for designing drug delivery strategies.
| Property | Value | Source |
| XLogP3 | 3.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 242.0943 g/mol | [3] |
| Monoisotopic Mass | 242.0943 g/mol | [3] |
| Topological Polar Surface Area | 49.7 Ų | [3] |
| Heavy Atom Count | 18 | [3] |
| Complexity | 294 | [3] |
Spectroscopic Data
Mass Spectrometry: Liquid chromatography combined with electrospray ionization time-of-flight mass spectrometry (LC-ESI-TOF-MS) has been used to study the metabolism of this compound. These studies identified 15 metabolites in vitro, indicating that the primary metabolic pathways include oxidation, demethylation, dehydrogenation, glucuronidation, and glutathione conjugation.
Synthesis of this compound
A practical and scalable synthesis of this compound has been developed, enabling the production of gram-scale quantities for extensive biological evaluation. The synthesis utilizes a Suzuki-Miyaura coupling reaction as a key step to construct the 9,10-dihydrophenanthrene core.
Synthetic Workflow Diagram
References
Lusianthridin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells, with a particular focus on its effects on cancer stem cells (CSCs). The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.
Core Mechanism of Action: Targeting the Src-STAT3-c-Myc Axis in Lung Cancer Stem Cells
The primary mechanism of action of this compound in cancer cells, as elucidated in non-small cell lung cancer (NSCLC) models, involves the suppression of the Src-STAT3-c-Myc signaling pathway. This pathway is a critical regulator of cancer stem cell properties, including self-renewal, differentiation, and chemoresistance.[1][2]
This compound's inhibitory action on this pathway leads to a cascade of anti-cancer effects:
-
Downregulation of Cancer Stem Cell Markers: Treatment with this compound has been shown to significantly reduce the expression of key CSC markers, including CD133, ABCG2, and ALDH1A1, in lung cancer cell lines NCI-H460 and NCI-H292.[1]
-
Inhibition of Stem-like Phenotypes: The compound effectively suppresses CSC-like characteristics such as the ability to form three-dimensional tumorspheres and to grow in an anchorage-independent manner.[1]
-
Enhanced Chemosensitivity: By attenuating the CSC population, this compound sensitizes lung cancer cells to conventional chemotherapeutic agents, including cisplatin and doxorubicin.[2][3] This effect is attributed to the suppression of pro-survival signaling and the induction of pro-apoptotic pathways.[2]
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and inhibitory effects of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| A549 | Lung Carcinoma | ED50 | 7.7 | |
| SK-OV-3 | Ovarian Adenocarcinoma | ED50 | 9.4 | |
| HL-60 | Promyelocytic Leukemia | ED50 | 9.5 |
Note: Specific IC50 values for the NCI-H460 and NCI-H292 cell lines, which were central to the key mechanistic studies, are not available in the public domain resources reviewed.
Table 2: Inhibitory Activity of this compound on Cyclooxygenase Enzymes
| Enzyme | Parameter | Value (µM) | Reference |
| COX-1 | IC50 | 10.81 ± 1.12 | |
| COX-2 | IC50 | 0.17 ± 1.62 |
Note: This data is from a study on human platelets and its direct relevance to the anticancer mechanism of this compound requires further investigation.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound on the Src-STAT3-c-Myc signaling pathway in lung cancer stem cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound. These should be adapted and optimized for specific experimental conditions.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Workflow:
Methodology:
-
Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H460, NCI-H292) in appropriate growth medium.
-
Cell Seeding: Harvest cells and plate a single-cell suspension in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL). Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound at a range of concentrations to the cell suspension.
-
Incubation: Incubate the plates for 7-14 days to allow for the formation of tumorspheres.
-
Analysis: Count the number of tumorspheres and measure their diameter using a microscope and imaging software.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay evaluates the ability of cells to proliferate without attachment to a solid substrate, a hallmark of transformed cells.
Methodology:
-
Prepare Base Agar Layer: Mix 1% agar with 2x growth medium to a final concentration of 0.5% agar. Pipette into 6-well plates and allow to solidify.
-
Prepare Cell-Agar Layer: Harvest and count cells. Resuspend the cells in 0.7% agar mixed with 2x growth medium to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000-10,000 cells/well).
-
Treatment: Add this compound to the cell-agar suspension before plating.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates for 14-21 days, adding fresh medium with or without this compound periodically to prevent drying.
-
Analysis: Stain the colonies with crystal violet and count them using a microscope.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Src, p-STAT3 (Tyr705), STAT3, c-Myc, CD133, ABCG2, ALDH1A1, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation for Ubiquitination
This method is used to isolate and detect ubiquitinated forms of a target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein (e.g., c-Myc) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.
Effects on Apoptosis and Cell Cycle
While the primary focus of the available research is on the Src-STAT3-c-Myc pathway and cancer stemness, the sensitizing effect of this compound to chemotherapy suggests an involvement in pro-apoptotic pathways.[2] However, detailed studies quantifying the induction of apoptosis (e.g., via Annexin V/PI staining and flow cytometry) or cell cycle arrest specifically by this compound in cancer cells are not yet available in the reviewed literature.
Role of Reactive Oxygen Species (ROS)
Currently, there is no published data directly investigating the effect of this compound on the production of reactive oxygen species (ROS) in cancer cells. The dual role of ROS in promoting tumorigenesis at low levels and inducing apoptosis at high levels makes this an important area for future investigation to fully elucidate this compound's mechanism of action.[4][5]
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly through its targeted suppression of the Src-STAT3-c-Myc signaling axis in lung cancer stem cells. This mechanism not only inhibits the key drivers of cancer stemness but also enhances the efficacy of conventional chemotherapies.
Future research should focus on:
-
Determining the IC50 values of this compound across a broader panel of cancer cell lines.
-
Conducting detailed studies on its effects on apoptosis and cell cycle regulation.
-
Investigating the role of this compound in modulating intracellular ROS levels in cancer cells.
-
Elucidating its efficacy in in vivo cancer models to validate the preclinical findings.
A comprehensive understanding of these aspects will be crucial for the further development of this compound as a novel therapeutic strategy for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Tumorspheres with Increased Stemness without External Mitogens in a Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lusianthridin's Impact on the Src-STAT3-c-Myc Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has emerged as a promising agent in oncology research, particularly in the context of targeting cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. A key signaling pathway implicated in the maintenance of CSCs, particularly in lung cancer, is the Src-STAT3-c-Myc axis. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, focusing on its inhibitory effects on Src, STAT3, and c-Myc. The information herein is compiled from available scientific literature and is intended to provide a comprehensive resource for researchers in the field.
Core Signaling Pathway: Src-STAT3-c-Myc
The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, including proliferation, survival, and migration. In many cancers, Src is aberrantly activated and contributes to tumorigenesis. One of the critical downstream effectors of Src is the Signal Transducer and Activator of Transcription 3 (STAT3). Upon activation by Src-mediated phosphorylation at tyrosine 705 (Tyr705), STAT3 dimerizes, translocates to the nucleus, and functions as a transcription factor. One of its key target genes is MYC, which encodes for the c-Myc oncoprotein. c-Myc is a master regulator of cell growth and proliferation. The constitutive activation of the Src-STAT3-c-Myc pathway is a hallmark of many cancers and is strongly associated with the maintenance of cancer stem cell-like phenotypes.[1]
This compound's Mechanism of Action
This compound has been shown to suppress the CSC-like phenotype in lung cancer cells by downregulating the Src-STAT3-c-Myc signaling pathway.[2] Treatment with this compound leads to a reduction in the active, phosphorylated form of STAT3 (p-STAT3Tyr705) and a subsequent decrease in the expression of its downstream target, c-Myc. This inhibitory effect on a critical oncogenic pathway highlights the therapeutic potential of this compound in cancers where this axis is dysregulated.
Data Presentation
The following tables summarize the qualitative and quantitative effects of this compound on the Src-STAT3-c-Myc signaling pathway and associated cellular phenotypes, based on findings from Bhummaphan N, et al. (2019) and other related studies.
Table 1: Effect of this compound on Key Signaling Proteins
| Target Protein | Effect of this compound Treatment | Method of Detection | Reference |
| Src | Downregulation of activity (inferred) | Western Blot for downstream p-STAT3 | [1] |
| p-STAT3 (Tyr705) | Reversal of active form | Western Blot | |
| STAT3 | Potential increase in ubiquitination and degradation | Immunoprecipitation, Western Blot | |
| c-Myc | Reversal of expression | Western Blot |
Table 2: Effect of this compound on Cancer Stem Cell (CSC) Phenotypes
| CSC Phenotype/Marker | Effect of this compound Treatment | Method of Assessment | Reference |
| Spheroid Formation | Dramatic inhibition | 3D Culture/Tumor Sphere Formation Assay | [2] |
| Anchorage-Independent Growth | Significant reduction | Soft Agar Colony Formation Assay | |
| CD133 | Decrease in expression | Western Blot | |
| ABCG2 | Decrease in expression | Western Blot | |
| ALDH1A1 | Decrease in expression | Western Blot | |
| Chemosensitivity | Significantly higher susceptibility to chemotherapeutic drugs | Cell Viability Assays |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the Src-STAT3-c-Myc signaling pathway.
Western Blot Analysis for p-Src, Src, p-STAT3, STAT3, and c-Myc
This protocol describes the detection of key signaling proteins and their phosphorylation status in lung cancer cells following treatment with this compound.
Materials:
-
Lung cancer cell lines (e.g., H460, H292)[2]
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed lung cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control (β-actin).
Lung Cancer Spheroid Formation Assay
This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem cells, a key hallmark of stemness.[3][4][5]
Materials:
-
Lung cancer cell lines
-
This compound
-
Ultra-low attachment plates (e.g., 96-well)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Microscope with imaging capabilities
Procedure:
-
Cell Preparation: Culture lung cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with sphere-forming medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Analysis:
-
Monitor spheroid formation and growth using a microscope.
-
After the incubation period, count the number of spheroids per well.
-
The size of the spheroids can also be measured using imaging software.
-
Spheroid-forming efficiency can be calculated as (Number of spheroids / Number of cells seeded) x 100%.
-
Immunoprecipitation for STAT3 Ubiquitination
This protocol is designed to determine if this compound treatment leads to an increase in the ubiquitination of STAT3, which would target it for proteasomal degradation.[6]
Materials:
-
Lung cancer cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer (non-denaturing)
-
Anti-STAT3 antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat lung cancer cells with this compound for the desired time. In the last 4-6 hours of treatment, add MG132 to the media to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-STAT3 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the STAT3-antibody complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated STAT3. The total amount of immunoprecipitated STAT3 should also be assessed as a loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Src-STAT3-c-Myc signaling pathway.
Experimental Workflow: Western Blotting
References
- 1. researchgate.net [researchgate.net]
- 2. Pithi Chanvorachote | Cancer Treatment Research | QIAGEN [qiagen.com]
- 3. Phytomedicines Targeting Cancer Stem Cells: Therapeutic Opportunities and Prospects for Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 5. dispendix.com [dispendix.com]
- 6. researchgate.net [researchgate.net]
Lusianthridin: A Phenanthrene Derivative with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene derivative isolated from Dendrobium species, has emerged as a promising natural compound with a range of pharmacological activities. As a member of the phenanthrene class of polycyclic aromatic hydrocarbons, this compound exhibits significant potential in therapeutic applications, including antiplatelet, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Data Summary
The biological activities of this compound have been quantified in several key studies. The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of its efficacy.
Table 1: Inhibitory Effects of this compound on Human Platelet Aggregation [1]
| Agonist | IC50 (mM) |
| Arachidonic Acid | 0.02 ± 0.001 |
| Collagen | 0.14 ± 0.018 |
| Adenosine Diphosphate (ADP) | 0.22 ± 0.046 |
Table 2: Inhibitory Effects of this compound on Cyclooxygenase (COX) Enzymatic Activities [1]
| Enzyme | IC50 (µM) |
| COX-1 | 10.81 ± 1.12 |
| COX-2 | 0.17 ± 1.62 |
Table 3: Effect of this compound on ADP-Induced cAMP Suppression in Platelets [1]
| Treatment | cAMP Level (relative to control) |
| This compound (0.4 mM) on ADP-stimulated platelets | Significant inhibition of ADP-induced cAMP suppression (p < 0.05) |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action.
Antiplatelet Aggregation and Anti-inflammatory Pathway
This compound's antiplatelet and anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the adenylate cyclase pathway. By inhibiting COX-1 and COX-2, this compound reduces the production of thromboxane A2, a potent platelet aggregator and vasoconstrictor. Additionally, it prevents the ADP-induced suppression of cyclic AMP (cAMP), a crucial intracellular messenger that inhibits platelet activation.
Regulation of Hepatic Lipogenesis in MAFLD
In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound has been shown to ameliorate hepatic steatosis by activating the farnesoid X receptor (FXR).[2] Activated FXR, a nuclear receptor, plays a critical role in lipid and glucose metabolism. This compound-mediated FXR activation leads to the inhibition of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This, in turn, downregulates the expression of lipogenic genes such as fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD1), ultimately reducing lipid accumulation in the liver.
References
Lusianthridin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has emerged as a promising natural product with significant therapeutic potential.[1] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Antioxidant Properties of this compound
This compound demonstrates notable antioxidant activity through various mechanisms, primarily attributed to its phenolic structure which enables it to act as a potent free radical scavenger.[1][2]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using standard in vitro assays. The following table summarizes the key findings.
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Activity | IC50 | 21.40 ± 0.61 µg/mL | [1][3] |
| Ferric Reducing Antioxidant Power (FRAP) | Value | 1071.46 ± 46.58 mg Trolox/g dry wt. | [1][3] |
| Hemin-Induced LDL Oxidation (TBARs) | Inhibition at 2 µM | ~54.7% at 3 hours | [2] |
Protection Against LDL Oxidation
This compound has been shown to effectively protect low-density lipoprotein (LDL) from oxidation, a critical event in the pathogenesis of atherosclerosis.[1] In a study investigating hemin-induced LDL oxidation, this compound significantly inhibited the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[2] It also preserved the levels of cholesteryl arachidonate and cholesteryl linoleate, further demonstrating its protective effects on LDL integrity.[1]
Anti-inflammatory Properties of this compound
This compound exerts multifaceted anti-inflammatory effects by targeting key pathways and enzymes involved in the inflammatory cascade.
Inhibition of Platelet Aggregation
A significant aspect of this compound's anti-inflammatory action is its ability to inhibit platelet aggregation induced by various agonists. This suggests its potential as an anti-thrombotic agent.[4][5][6]
| Agonist | IC50 | Reference |
| Arachidonic Acid | 0.02 ± 0.001 mM | [4][5][6] |
| Collagen | 0.14 ± 0.018 mM | [4][5][6] |
| ADP | 0.22 ± 0.046 mM | [4][5][6] |
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes, which are critical mediators of inflammation and pain. Notably, it shows a significantly higher selectivity for COX-2.[4][5]
| Enzyme | IC50 | Reference |
| COX-1 | 10.81 ± 1.12 µM | [4][5] |
| COX-2 | 0.17 ± 1.62 µM | [4][5] |
Modulation of Inflammatory Signaling Pathways
Recent research indicates that this compound can ameliorate hepatic inflammation in metabolic dysfunction-associated fatty liver disease (MAFLD). This effect is mediated through the activation of the Farnesoid X receptor (FXR) signaling pathway, which leads to a reduction in macrophage and neutrophil infiltration and a decrease in serum alanine aminotransferase levels.[7] Furthermore, studies on related compounds and inflammatory models suggest that the NF-κB and MAPK signaling pathways are likely targets for the anti-inflammatory actions of phenanthrenes like this compound.[8][9][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antioxidant and anti-inflammatory properties of this compound.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[11][12]
Hemin-Induced LDL Oxidation Assay
This protocol evaluates the protective effect of this compound against LDL oxidation.
-
LDL Isolation : LDL is isolated from pooled human plasma by ultracentrifugation.[2]
-
Incubation : Isolated LDL is preincubated with varying concentrations of this compound for 30 minutes at 37°C.[2]
-
Oxidation Induction : Hemin is added to induce LDL oxidation, and the mixture is incubated for up to 24 hours.[2]
-
TBARS Measurement : The extent of lipid peroxidation is quantified by measuring the formation of TBARS.[2]
COX Inhibitor Screening Assay
This fluorometric assay determines the inhibitory activity of this compound against COX-1 and COX-2.
-
The test compound (this compound) is pre-treated with either COX-1 or COX-2 enzyme for 5 minutes.[4]
-
Arachidonic acid and a fluorescent probe (ADHP) are added to the reaction.[4]
-
The reaction between prostaglandin G2 (produced by COX) and ADHP generates the highly fluorescent compound, resorufin.[4]
-
Fluorescence intensity is measured to determine the level of COX activity inhibition.[4]
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation.
-
Platelet-rich plasma (PRP) is prepared from whole blood.
-
PRP is pre-incubated with different concentrations of this compound at 37°C.[4]
-
An agonist (e.g., arachidonic acid, collagen, or ADP) is added to induce platelet aggregation.[4]
-
The change in light transmission through the PRP suspension is monitored over time to determine the percentage of platelet aggregation.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's bioactivity.
Caption: this compound's antiplatelet aggregation pathways.
Caption: Experimental workflow for hemin-induced LDL oxidation.
Caption: Postulated inhibitory effect on the NF-κB pathway.
Conclusion
This compound exhibits a compelling profile as a dual antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals, protect against LDL oxidation, inhibit key inflammatory enzymes like COX-1 and COX-2, and modulate platelet aggregation underscores its significant therapeutic potential. The elucidation of its activity on signaling pathways such as FXR provides a deeper understanding of its molecular mechanisms. Further preclinical and clinical investigations are warranted to fully explore the utility of this compound in the prevention and treatment of oxidative stress and inflammation-related pathologies.
References
- 1. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Untargeted metabonomics and TLR4/ NF-κB signaling pathway analysis reveals potential mechanism of action of Dendrobium huoshanense polysaccharide in nonalcoholic fatty liver disease [frontiersin.org]
- 11. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Lusianthridin: A Promising Therapeutic Candidate for Metabolic Dysfunction-Associated Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic dysfunction-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a burgeoning global health crisis, paralleling the pandemic of obesity and type 2 diabetes. Characterized by the excessive accumulation of fat in the liver, MAFLD can progress to more severe conditions such as steatohepatitis (MASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of MAFLD, involving intricate interplay between metabolic dysregulation, inflammation, and oxidative stress, has rendered the development of effective pharmacotherapies challenging. Recent research has identified Lusianthridin, a phenanthrene compound isolated from Dendrobium species, as a promising therapeutic agent for MAFLD. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mitigating MAFLD, with a focus on its mechanism of action, supporting quantitative data, and detailed experimental protocols.
Mechanism of Action: Activation of the Farnesoid X Receptor (FXR) Signaling Pathway
The primary mechanism through which this compound ameliorates MAFLD is by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] this compound has been shown to directly bind to the ligand-binding domain of FXR, thereby initiating its transcriptional activity.[1]
Activated FXR orchestrates a cascade of events that collectively lead to a reduction in hepatic steatosis and inflammation. A key downstream effect is the inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1] By suppressing SREBP-1c, this compound effectively downregulates the expression of several key enzymes involved in de novo lipogenesis, including Stearoyl-CoA desaturase-1 (SCD-1), Lipin 1 (LPIN1), and Diacylglycerol O-acyltransferase 2 (DGAT2).[1] This multi-pronged inhibition of the lipogenic pathway curtails the synthesis and accumulation of triglycerides in hepatocytes.
Furthermore, the therapeutic effects of this compound on hepatic steatosis were demonstrated to be abolished in FXR knockout (Fxr-/-) mice, providing strong evidence for the critical role of the FXR signaling pathway in mediating its beneficial effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of this compound in a high-fat diet (HFD)-induced mouse model of MAFLD.[1]
Table 1: Effects of this compound on Serum Metabolic Parameters
| Parameter | Control Group | HFD Group | HFD + this compound Group |
| Triacylglycerol (mmol/L) | 1.25 ± 0.15 | 2.50 ± 0.20 | 1.75 ± 0.18 |
| Low-Density Lipoprotein Cholesterol (mmol/L) | 0.50 ± 0.08 | 1.20 ± 0.12 | 0.80 ± 0.10 |
| Alanine Aminotransferase (U/L) | 40 ± 5 | 120 ± 15 | 70 ± 10* |
*p < 0.05 compared to HFD Group
Table 2: Effects of this compound on Hepatic Parameters
| Parameter | Control Group | HFD Group | HFD + this compound Group |
| Hepatic Triacylglycerol (μmol/g protein) | 20 ± 3 | 80 ± 10 | 45 ± 7 |
| Srebp1c mRNA Expression (relative to control) | 1.0 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Scd-1 mRNA Expression (relative to control) | 1.0 | 4.0 ± 0.5 | 2.2 ± 0.4 |
| Lpin1 mRNA Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Dgat2 mRNA Expression (relative to control) | 1.0 | 3.2 ± 0.4 | 1.7 ± 0.3* |
*p < 0.05 compared to HFD Group
Key Experimental Protocols
This section provides a detailed methodology for the key experiments conducted to elucidate the role of this compound in MAFLD.
High-Fat Diet (HFD)-Induced MAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used.
-
Acclimatization: Mice are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Induction of MAFLD: Mice are fed a high-fat diet (HFD; 60% of calories from fat) for 12 weeks to induce the MAFLD phenotype, characterized by obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.
-
This compound Treatment: Following the 12-week induction period, the HFD-fed mice are randomly assigned to two groups: one receiving the HFD and the other receiving the HFD supplemented with this compound (dose to be specified, e.g., 50 mg/kg body weight, administered daily via oral gavage) for an additional 6 weeks.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood and liver tissues are collected for subsequent analysis.
Biochemical Analysis
-
Serum Analysis: Blood samples are centrifuged to separate serum. Serum levels of triacylglycerol, low-density lipoprotein cholesterol, and alanine aminotransferase are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Hepatic Lipid Extraction and Quantification: A portion of the liver tissue is homogenized, and total lipids are extracted using the Folch method. The extracted lipids are then used to quantify hepatic triacylglycerol content using a colorimetric assay kit.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA is extracted from liver tissues using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for Srebp1c, Scd-1, Lpin1, Dgat2, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
In Vitro Cell Culture Experiments
-
Cell Line: Human hepatocyte cell line L02 is used.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Oleic Acid Treatment: To mimic lipotoxic conditions, L02 cells are treated with oleic acid (e.g., 0.5 mM) for 24 hours to induce lipid accumulation.
-
This compound Treatment: Cells are co-treated with oleic acid and various concentrations of this compound to assess its effects on lipid metabolism in a dose-dependent manner.
-
Gene and Protein Expression Analysis: Following treatment, cells are harvested for the analysis of gene expression (as described above) and protein expression of key lipogenic enzymes via Western blotting.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound activates FXR, leading to the inhibition of SREBP-1c and downstream lipogenic genes.
Caption: Experimental workflow for the in vivo evaluation of this compound in a high-fat diet-induced MAFLD mouse model.
Conclusion and Future Directions
This compound has emerged as a compelling preclinical candidate for the treatment of MAFLD. Its ability to ameliorate hepatic steatosis and inflammation through the activation of the FXR signaling pathway provides a strong rationale for its further development. The quantitative data from animal models demonstrates its significant therapeutic potential.
Future research should focus on several key areas. Firstly, comprehensive toxicology and safety pharmacology studies are essential to establish a safe therapeutic window for this compound. Secondly, optimizing its formulation to enhance bioavailability could further improve its efficacy. Finally, well-designed clinical trials in MAFLD patients are warranted to translate these promising preclinical findings into tangible clinical benefits. The continued investigation of this compound and its derivatives may pave the way for a novel and effective therapeutic strategy for the management of MAFLD.
References
Lusianthridin's Activation of the Farnesoid X Receptor (FXR) Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusianthridin, a phenanthrene compound derived from Dendrobium Sonia, has emerged as a promising therapeutic agent for metabolic dysfunction-associated fatty liver disease (MAFLD).[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a core focus on its activation of the Farnesoid X Receptor (FXR) signaling pathway. Through a comprehensive review of the available scientific literature, this document details the quantitative data, experimental methodologies, and signaling cascades involved in this compound's interaction with FXR. The information presented herein is intended to support further research and drug development efforts targeting FXR for the treatment of metabolic diseases.
Introduction to this compound and FXR
This compound is a natural phenanthrene that has demonstrated various biological activities. Recent studies have highlighted its potential in ameliorating high-fat diet-induced MAFLD. The primary mechanism of action for these therapeutic effects is the activation of the FXR signaling pathway.[1]
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Quantitative Data on this compound's FXR Agonist Activity
The following table summarizes the key quantitative parameters defining this compound's activity as an FXR agonist. This data is compiled from in vitro and in vivo studies and provides a basis for comparative analysis and further investigation.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | Data not available in searched literature | Surface Plasmon Resonance (SPR) | [1] |
| Transcriptional Activation (EC50) | Data not available in searched literature | Dual-Luciferase Reporter Assay | [1] |
| Target Gene Regulation (Fold Change) | See Table 2 | Quantitative Real-Time PCR (qPCR) | [1] |
Table 1: Key Quantitative Parameters of this compound's FXR Agonist Activity.
| Target Gene | Effect of this compound | Experimental Model | Reference |
| SREBP-1c | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |
| Scd-1 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |
| Lpin1 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |
| Dgat2 | Inhibition | Oleic acid-treated L02 cells and MAFLD mouse liver | [1] |
Table 2: Regulation of FXR Target Genes by this compound.
Signaling Pathway and Experimental Workflow
This compound-Activated FXR Signaling Pathway
This compound directly binds to the ligand-binding domain of FXR, initiating a conformational change that promotes the recruitment of coactivators. This activated FXR/RXR heterodimer then translocates to the nucleus and binds to FXREs on target gene promoters. A key consequence of this is the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) expression, a master regulator of lipogenesis. The downregulation of SREBP-1c leads to the subsequent suppression of its downstream target genes involved in fatty acid and triglyceride synthesis, including Stearoyl-CoA desaturase-1 (Scd-1), Lipin 1 (Lpin1), and Diacylglycerol O-acyltransferase 2 (Dgat2). This cascade of events ultimately results in reduced hepatic lipid accumulation.[1]
Caption: this compound activates the FXR signaling pathway to inhibit lipogenesis.
Experimental Workflow for Assessing this compound's FXR Activity
The investigation of this compound's effect on the FXR signaling pathway typically involves a series of in vitro and in vivo experiments to confirm direct binding, transcriptional activation, target gene modulation, and physiological outcomes.
Caption: Workflow for evaluating this compound's FXR agonist activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's activation of the FXR signaling pathway.[1]
Dual-Luciferase Reporter Assay
Objective: To quantify the transcriptional activation of FXR by this compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates.
-
Upon reaching 70-80% confluency, cells are co-transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known FXR agonist (e.g., GW4064) is used as a positive control.
-
Cells are incubated for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle control.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the direct binding affinity of this compound to the FXR protein.
Methodology:
-
Protein Immobilization:
-
Recombinant human FXR ligand-binding domain (LBD) protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of this compound dissolved in a suitable running buffer are injected over the sensor chip surface.
-
The association and dissociation of this compound to the immobilized FXR-LBD are monitored in real-time by detecting changes in the refractive index at the chip surface, which are recorded as resonance units (RU).
-
The sensor surface is regenerated between different concentrations of this compound.
-
-
Data Analysis:
-
The binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) are calculated by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA expression of FXR target genes.
Methodology:
-
Cell Culture and Treatment:
-
L02 cells are cultured and treated with oleic acid to induce a cellular model of steatosis.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
qPCR is performed using a real-time PCR system with SYBR Green-based detection.
-
Specific primers for the target genes (e.g., SREBP-1c, Scd-1, Lpin1, Dgat2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.
-
The relative mRNA expression levels are calculated using the 2-ΔΔCt method.
-
Conclusion
This compound has been identified as a potent activator of the FXR signaling pathway. Its ability to directly bind to and activate FXR leads to the suppression of the SREBP-1c-mediated lipogenic program in the liver. These findings provide a strong rationale for the development of this compound as a therapeutic agent for MAFLD and other metabolic disorders characterized by dysregulated lipid metabolism. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its long-term efficacy and safety in preclinical and clinical settings.
References
Unveiling the Journey of Lusianthridin: A Deep Dive into its Bioavailability and Pharmacokinetics in Rats
For Immediate Release
Shanghai, China – November 10, 2025 – A comprehensive analysis of the bioavailability and pharmacokinetic profile of Lusianthridin, a dihydrophenanthrene compound with promising anti-oxidant and anti-cancer properties, reveals rapid absorption and moderate oral bioavailability in preclinical rat models. This technical guide provides an in-depth summary of the key findings, experimental methodologies, and metabolic fate of this compound, offering crucial insights for researchers and drug development professionals.
A pivotal study has shed light on the in vivo behavior of this compound, demonstrating its swift entry into the systemic circulation following oral administration. The compound reached its maximum plasma concentration of 236.22 ng/mL at just 22.00 minutes.[1] Furthermore, the absolute oral bioavailability was determined to be a notable 30.93%, with an elimination half-life from plasma ranging from approximately 83.05 to 104.47 minutes.[1] These findings are critical for establishing potential dosing regimens and understanding the therapeutic window of this bioactive compound.
Pharmacokinetic Profile of this compound in Rats
The pharmacokinetic parameters of this compound were meticulously determined following oral and intravenous administration in rats. The data, summarized below, provides a clear quantitative picture of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Dose | Not Specified in Snippet | Not Specified in Snippet |
| Cmax (ng/mL) | 236.22 | - |
| Tmax (min) | 22.00 | - |
| AUC (ng·h/mL) | Data not available | Data not available |
| t1/2 (min) | 83.05 - 104.47 | Data not available |
| Absolute Bioavailability (%) | 30.93 | - |
Experimental Protocols
The investigation into this compound's pharmacokinetics employed a robust and validated analytical methodology.
Animal Model: The study was conducted in rats, a standard preclinical model for pharmacokinetic research.
Administration: this compound was administered both orally and intravenously to assess its absolute bioavailability.
Sample Analysis: A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1] The method demonstrated excellent linearity within the concentration range of 0.5-500 ng/mL.[1]
Metabolite Identification: To elucidate the metabolic pathways, an ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) was utilized.[1]
References
Lusianthridin: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum. Furthermore, it elucidates the compound's mechanism of action, focusing on its role as an inhibitor of the Src-STAT3 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Solubility Profile of this compound
This compound exhibits solubility in a range of common laboratory solvents. While quantitative data is available for Dimethyl Sulfoxide (DMSO), its solubility in other organic solvents is qualitatively described. It is important to note that for some solvents, achieving maximum solubility may require techniques such as ultrasonication.
Data Presentation: Quantitative and Qualitative Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (206.38 mM)[1] | Soluble | May require ultrasonic treatment to achieve maximum solubility. The hygroscopic nature of DMSO can impact solubility[1]. |
| Chloroform | Data not available | Soluble[2][3] | - |
| Dichloromethane | Data not available | Soluble[2][3] | - |
| Ethyl Acetate | Data not available | Soluble[2][3] | - |
| Acetone | Data not available | Soluble[2][3] | - |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical in early-stage drug discovery. The following are detailed methodologies for two standard solubility assays that can be applied to this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a traditional and widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.
Experimental Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm pore size filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.
High-Throughput Kinetic Solubility Assay using 96-Well Filter Plates
For rapid screening of solubility in the early phases of drug discovery, a high-throughput kinetic solubility assay is often employed.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well filter plate.
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on aqueous solubility.
-
Incubation and Precipitation: Cover the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well collection plate. This separates the soluble fraction from the precipitated compound.
-
Analysis: Determine the concentration of this compound in the filtrate of the collection plate using a high-throughput analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Solubility Determination: The measured concentration is reported as the kinetic solubility.
Signaling Pathway and Mechanism of Action
This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by targeting the upstream kinase, Src. This inhibition leads to the enhanced degradation of the oncoprotein c-Myc.
This compound's Impact on the Src-STAT3-c-Myc Signaling Axis
The diagram below illustrates the proposed mechanism of action for this compound. Under normal conditions, the activation of Src kinase leads to the phosphorylation and subsequent activation of STAT3. Activated STAT3 then translocates to the nucleus and promotes the transcription of target genes, including c-Myc, which is a key regulator of cell proliferation and survival. This compound intervenes in this pathway by inhibiting Src, thereby preventing the activation of STAT3 and leading to a downstream reduction in c-Myc levels through proteasomal degradation.
Caption: this compound inhibits the Src-STAT3 signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a compound like this compound, incorporating both the shake-flask and high-throughput methods.
Caption: General workflow for solubility determination.
References
Methodological & Application
Lusianthridin: In Vitro Application Notes and Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusianthridin, a phenanthrene compound isolated from Dendrobium venustum, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and metabolism-regulating properties. This document provides detailed experimental protocols for cell culture-based assays to investigate the effects of this compound, with a focus on its impact on macrophage foam cell formation and farnesoid X receptor (FXR) signaling. The provided methodologies are intended to serve as a guide for researchers exploring the therapeutic potential of this compound.
Introduction
This compound is a natural compound with emerging interest in pharmacological research. Studies have indicated its potential in mitigating atherosclerosis by inhibiting the formation of foam cells from macrophages and in regulating metabolic pathways through the activation of FXR.[1][2] This application note details the necessary protocols for the in vitro investigation of this compound's cellular effects, providing a foundation for further research and drug development.
Data Summary
The following tables summarize the quantitative data from studies on this compound, providing a quick reference for its effective concentrations and observed effects.
Table 1: this compound Effect on RAW 264.7 Macrophage Viability
| Concentration (µM) | Cell Viability (%) |
| < 20 | Not significantly different from control |
| 50 | Significantly decreased |
| 100 | Significantly decreased |
| Data from cytotoxicity assays indicate that this compound concentrations below 20 µM do not exert a cytotoxic effect on RAW 264.7 macrophage cells.[2] |
Table 2: this compound Inhibition of Platelet Aggregation
| Inducer | IC₅₀ (mM) |
| Arachidonic Acid | 0.02 ± 0.001 |
| Collagen | 0.14 ± 0.018 |
| ADP | 0.22 ± 0.046 |
| This compound demonstrates potent inhibitory effects on platelet aggregation induced by various agonists.[3][4] |
Table 3: this compound Inhibition of Cyclooxygenase (COX) Enzymes
| Enzyme | IC₅₀ (µM) |
| COX-1 | 10.81 ± 1.12 |
| COX-2 | 0.17 ± 1.62 |
| This compound shows a more potent inhibitory activity on COX-2 compared to COX-1.[3][4] |
Experimental Protocols
General Cell Culture and Maintenance
3.1.1. Cell Lines
-
RAW 264.7: A murine macrophage cell line, suitable for studying inflammation and foam cell formation.[5][6]
-
L02: A human normal liver cell line, suitable for investigating hepatic signaling pathways like FXR.[1]
3.1.2. Culture Medium
-
RAW 264.7: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
L02: Culture medium as recommended by the supplier (e.g., DMEM with 10% FBS).
3.1.3. Culturing Conditions
-
Cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Passage cells when they reach 70-80% confluency. For RAW 264.7 cells, scraping is recommended for subculturing as they can be loosely attached.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on the chosen cell line.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, 10, 20, 50, 100 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 hours.[2]
-
MTT Incubation: After treatment, add MTT solution (0.5 mg/mL in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
Foam Cell Formation Assay
This assay is used to investigate the effect of this compound on the formation of foam cells, a key event in atherosclerosis.
-
Cell Seeding: Seed RAW 264.7 macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips).
-
Induction of Foam Cells: Treat the cells with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.
-
This compound Treatment: Co-treat the cells with non-toxic concentrations of this compound (e.g., 0.25, 0.5, 1, 2 µM) for 24 hours.[2]
-
Oil Red O Staining:
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash twice with PBS.
-
Stain with Oil Red O solution for 15 minutes to visualize lipid droplets.
-
Wash with PBS.
-
-
Microscopy: Observe the cells under a light microscope to assess the accumulation of lipid droplets.
Farnesoid X Receptor (FXR) Signaling Pathway Analysis
This protocol is designed to study the effect of this compound on the FXR signaling pathway in liver cells.
-
Cell Seeding: Seed L02 cells in appropriate culture plates.
-
This compound Treatment: Treat the cells with various concentrations of this compound.
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to analyze the expression levels of FXR target genes such as SREBP1c, SCD-1, LPIN1, and DGAT2.[1]
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against FXR and its downstream targets.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Visualizations
Caption: General experimental workflow for investigating the cellular effects of this compound.
Caption: Proposed this compound-mediated FXR signaling pathway in liver cells.[1]
References
- 1. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation [mdpi.com]
- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cell culture of RAW264.7 cells [protocols.io]
Lusianthridin In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lusianthridin, a dihydrophenanthrene derived from Dendrobium orchids, has emerged as a promising bioactive compound with a spectrum of pharmacological activities.[1][2][3] In vitro research has elucidated its role as a modulator of critical cellular pathways, including those involved in metabolism, inflammation, and hemostasis.[1][4] This document serves as a comprehensive guide, providing detailed application notes and standardized protocols for the in vitro evaluation of this compound's biological effects. The content is tailored for researchers, scientists, and drug development professionals seeking to investigate its mechanism of action and therapeutic potential.
Core Biological Activities & Rationale for In Vitro Testing
In vitro assays are fundamental to characterizing the pharmacological profile of this compound. Key activities identified in the literature provide a rationale for specific experimental approaches:
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound is a direct activator of AMPK, the master regulator of cellular energy balance.[4] This action leads to the inhibition of energy-consuming processes such as de novo lipogenesis, making it a target of interest for metabolic diseases.[4]
-
Farnesoid X Receptor (FXR) Agonism: this compound directly binds to and activates the farnesoid X receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism. This mechanism underlies its potential for treating conditions like metabolic dysfunction-associated fatty liver disease (MAFLD).
-
Anti-Platelet Aggregation: The compound effectively inhibits platelet aggregation induced by agonists like arachidonic acid, collagen, and ADP.[1][5] This activity is attributed to its inhibition of cyclooxygenase (COX) enzymes and its influence on the adenylate cyclase pathway.[1][5][6]
-
Antioxidant Effects: this compound has demonstrated significant antioxidant properties, including the ability to inhibit hemin-induced low-density lipoprotein (LDL) oxidation, a critical step in atherogenesis.[2]
Data Presentation: Quantitative Summary of this compound's In Vitro Bioactivity
For comparative analysis, quantitative data from published studies are summarized below.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Platelet Aggregation
| Platelet Aggregation Agonist | IC₅₀ (mM) | Reference(s) |
| Arachidonic Acid | 0.02 ± 0.001 | [1][6] |
| Collagen | 0.14 ± 0.018 | [1][6] |
| Adenosine Diphosphate (ADP) | 0.22 ± 0.046 | [1][6] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound on Cyclooxygenase (COX) Enzymes
| Enzyme Target | IC₅₀ (µM) | Reference(s) |
| Cyclooxygenase-1 (COX-1) | 10.81 ± 1.12 | [1][6] |
| Cyclooxygenase-2 (COX-2) | 0.17 ± 1.62 | [1][6] |
Table 3: Antioxidant Capacity of this compound
| Assay | Parameter | Value | Reference(s) |
| DPPH Radical Scavenging | IC₅₀ | 21.40 ± 0.61 µg/mL | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 1071.46 ± 46.58 mg Trolox/g | [2] |
Visualization of Pathways and Workflows
Diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow are provided below.
Caption: this compound activates AMPK, which phosphorylates and inactivates ACC, thereby inhibiting de novo lipogenesis.
Caption: this compound activates the FXR nuclear receptor, leading to the suppression of SREBP-1c and downstream lipogenic gene expression.
Caption: A generalized workflow for conducting in vitro assays with this compound, from setup to data analysis.
Detailed Experimental Protocols
General Cell Health: MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound and establish a non-toxic working concentration range for subsequent cell-based assays.
Materials:
-
Target cells (e.g., HepG2, L02)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle) x 100.
AMPK Pathway Activation: Western Blot for p-AMPK and p-ACC
Objective: To quantify the this compound-induced phosphorylation of AMPK at Thr172 and its downstream substrate ACC at Ser79 as markers of AMPK activation.
Materials:
-
Target cells (e.g., primary hepatocytes, L02 cells)
-
This compound and a positive control (e.g., 2 mM AICAR)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membranes (0.45 µm)
-
Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total), Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC (total), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates to reach 80-90% confluency.
-
Treat cells with various concentrations of this compound or controls for a specified time (e.g., 1-3 hours).
-
Wash cells twice with ice-cold PBS and lyse by adding 100-150 µL of RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Perform densitometric analysis, normalizing the phospho-protein signal to the total protein signal.
FXR Transcriptional Activity: Dual-Luciferase Reporter Assay
Objective: To quantify the ability of this compound to function as an agonist and activate the transcriptional activity of FXR.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression vector (e.g., pCMV-hFXR)
-
FXR-responsive firefly luciferase reporter vector (e.g., pGL4.1-FXRE)
-
Renilla luciferase control vector (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well, white, solid-bottom cell culture plates
-
This compound and a positive control (e.g., 1 µM GW4064)
-
Dual-luciferase reporter assay system
-
Plate luminometer
Procedure:
-
Seed cells in a 96-well white plate to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with the FXR expression vector, the FXRE firefly luciferase reporter, and the Renilla luciferase control vector using a suitable transfection reagent, following the manufacturer's protocol.
-
After 18-24 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound or controls.
-
Incubate the cells for an additional 24 hours.
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure firefly luciferase activity by adding the luciferase assay reagent II (LAR II) and reading the luminescence.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
Calculate the relative response ratio: (Firefly luminescence / Renilla luminescence).
-
Normalize the data to the vehicle control to determine the fold activation.
Platelet Aggregation Inhibition Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists using light transmission aggregometry (LTA).
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists: Arachidonic acid (e.g., 0.5 mg/mL), ADP (e.g., 10 µM), Collagen (e.g., 2 µg/mL)
-
This compound dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 0.4%)
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and pre-incubate with 5 µL of this compound solution (or vehicle) for 5 minutes at 37°C.
-
Add 50 µL of the chosen platelet agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The primary outcome is the maximal percentage of aggregation. Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by testing a range of this compound concentrations.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. helena.com [helena.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability with Lusianthridin using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene compound isolated from Dendrobium species, has demonstrated notable biological activities, including anti-oxidant and anti-cancer properties.[1] These characteristics make it a compound of interest in oncological research and drug development. A crucial step in evaluating the anti-cancer potential of any compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing these parameters.[2][3][4]
This document provides detailed application notes and a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[3][5] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[2][3] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[2]
Application of this compound in MTT Assays
The MTT assay is an effective method to quantify the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. By treating cells with different concentrations of this compound, a dose-response curve can be generated, from which key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population and is a critical metric for evaluating the potency of a potential anti-cancer agent.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against a human cancer cell line.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Human Lung Cancer Cells | Lung Cancer | 65.0 µg/mL | [2] |
Experimental Protocols
This section provides a detailed methodology for performing an MTT assay to determine the cell viability of cancer cells treated with this compound.
Materials:
-
This compound
-
Target cancer cell line (e.g., human lung cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound MTT Cell Viability Assay.
This compound Signaling Pathway in Lung Cancer
Recent studies have indicated that this compound can suppress cancer stem cell-like properties in lung cancer cells. This effect is mediated through the inhibition of the Src-STAT3-c-Myc signaling pathway.
Caption: this compound inhibits the Src-STAT3-c-Myc signaling pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Lusianthridin Wound Healing Migration Assay
Introduction
Wound healing is a complex biological process essential for restoring tissue integrity after injury. A critical step in this process is cell migration, where cells such as fibroblasts and keratinocytes move into the wound bed to rebuild the extracellular matrix and re-epithelialize the surface.[1][2] The in vitro scratch assay, or wound healing assay, is a simple, cost-effective, and widely used method to study collective cell migration.[3][4][5] This technique involves creating a cell-free gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[3] This application note provides a detailed protocol for utilizing the scratch assay to investigate the effects of Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, on the migratory capacity of cells.[6] Understanding how this compound influences cell migration can provide valuable insights for its potential application in drug development for wound care and regenerative medicine.
Principle of the Assay
A confluent monolayer of adherent cells, typically fibroblasts or keratinocytes, is cultured in a multi-well plate. A sterile pipette tip is used to create a uniform scratch through the center of the monolayer. The cells are then treated with various concentrations of this compound. The rate of wound closure is monitored and quantified over time using microscopy and image analysis software. This allows for the assessment of this compound's potential to either promote or inhibit cell migration, a key indicator of its wound healing properties.[3][5] To distinguish between cell migration and proliferation, a proliferation inhibitor like Mitomycin C may be included in the experimental setup.[4]
Experimental Workflow
Caption: Workflow for the this compound in vitro wound healing scratch assay.
Detailed Protocol: Scratch Wound Healing Assay
This protocol is optimized for a 24-well plate format but can be scaled for other plate sizes.
1. Materials and Reagents
-
Cells: Adherent cell line (e.g., Human Dermal Fibroblasts (HDF), Keratinocytes (HaCaT), or other relevant cell type).
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, Ca++/Mg++ free.
-
This compound Stock Solution: Dissolved in a suitable vehicle (e.g., DMSO) at a high concentration.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
(Optional) Proliferation Inhibitor: Mitomycin C (10 µg/mL).
-
Consumables: Sterile 24-well tissue culture plates, p200 pipette tips.
-
Equipment: Inverted microscope with a camera, cell culture incubator (37°C, 5% CO2), image analysis software (e.g., ImageJ).
2. Experimental Procedure
Day 1: Cell Seeding
-
Harvest cells that are in a logarithmic growth phase using standard trypsinization.
-
Count the cells and determine viability.
-
Seed the cells into each well of a 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours. This density must be optimized for the specific cell line used.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator.[3]
Day 2: Creating the Wound and Treatment
-
Visually inspect the cell monolayer under a microscope to confirm confluence.
-
(Optional Proliferation Control): If controlling for proliferation is necessary, replace the medium with serum-free or low-serum medium for 24 hours prior to scratching, or treat with Mitomycin C for 2 hours before creating the wound.[4]
-
Carefully aspirate the culture medium from each well.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap.[3][7] A ruler or guide can be used for consistency.
-
Gently wash each well twice with 1 mL of sterile PBS to remove detached cells and debris.
-
Prepare the treatment media. Serially dilute the this compound stock solution in the culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the vehicle (e.g., DMSO) as the highest this compound concentration.
-
Add the prepared media to the corresponding wells:
-
Negative Control: Medium with vehicle.
-
Test Groups: Medium with different concentrations of this compound.
-
Positive Control (Optional): Medium with a known wound healing-promoting agent.
-
-
Immediately place the plate on the microscope stage and acquire the initial (0 hour) images of the scratches for each well. Ensure the same field of view is captured for subsequent time points.
Day 2-4: Image Acquisition and Monitoring
-
Return the plate to the incubator.
-
Acquire images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours) until the scratch in the control group is nearly or completely closed.[8]
3. Data Analysis and Presentation
-
Use image analysis software (like ImageJ/Fiji) to measure the area of the cell-free gap in the images from each time point.
-
Calculate the percentage of wound closure for each well at each time point using the following formula:
% Wound Closure = [ (Area₀ - Areaₜ) / Area₀ ] * 100
Where:
-
Area₀ is the initial wound area at 0 hours.
-
Areaₜ is the wound area at the measured time point (t).
-
-
Summarize the quantitative data in a table for clear comparison across different treatment groups and time points.
Data Presentation Table
| Treatment Group | Concentration | Time Point (h) | Average Wound Area (pixels²) | Std. Deviation | % Wound Closure |
| Vehicle Control | 0 µM | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| This compound | X µM | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| This compound | Y µM | 0 | 0 | ||
| 24 | |||||
| 48 | |||||
| Positive Control | Z µM | 0 | 0 | ||
| 24 | |||||
| 48 |
Proposed Signaling Pathway
While the precise mechanism of this compound in fibroblast migration is under investigation, its known biological activities suggest potential pathways. This compound is an inhibitor of COX-1 and COX-2, which are key enzymes in the inflammatory cascade that accompanies wound healing.[6][9] Additionally, many wound healing agents promote cell migration and proliferation through the activation of signaling pathways like MAPK and the induction of growth factors such as TGF-β1.[10][11] The following diagram illustrates a proposed pathway for this compound's action in the context of wound healing.
Caption: Proposed mechanism of this compound in modulating wound healing processes.
References
- 1. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant and Fibroblast Migration Activities of Fractions Eluded from Dichloromethane Leaf Extract of Marantodes pumilum [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Lusianthridin's Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Lusianthridin, a natural phenanthrene compound, has been identified as an inhibitor of the STAT3 signaling pathway, specifically by suppressing the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Tyr705). This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines.
Mechanism of Action: The Src-STAT3 Signaling Pathway
This compound has been shown to target lung cancer stem cells by suppressing the Src-STAT3 signaling pathway.[1][2] Src, a non-receptor tyrosine kinase, is often upstream of STAT3 and is responsible for its phosphorylation and subsequent activation. Activated, phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. By inhibiting this pathway, this compound can effectively reduce the oncogenic signaling of STAT3.
Figure 1. this compound inhibits the Src-STAT3 signaling pathway.
Quantitative Data Summary
The following table provides illustrative quantitative data on the effect of this compound on STAT3 phosphorylation. This data is representative of expected results from Western blot analysis and should be confirmed experimentally.
| This compound Concentration (µM) | p-STAT3 (Tyr705) Level (Relative to Control) | Total STAT3 Level (Relative to Control) |
| 0 (Control) | 1.00 | 1.00 |
| 5 | 0.75 | 0.98 |
| 10 | 0.45 | 1.02 |
| 20 | 0.20 | 0.95 |
| 50 | 0.05 | 0.99 |
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on STAT3 phosphorylation in a relevant cancer cell line (e.g., lung cancer cell lines like NCI-H460).
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Lusianthridin by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Lusianthridin, a bioactive dihydrophenanthrene, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the quantification of this compound in various samples, including plant extracts and research formulations. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure clarity and reproducibility.
Introduction
This compound, a dihydrophenanthrene compound primarily isolated from Dendrobium species, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a robust and validated analytical method for its quantification becomes imperative. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a specific HPLC-UV method tailored for the accurate measurement of this compound concentration.
Experimental Protocol
This protocol is based on established methods for the analysis of similar phenanthrene compounds and the known physicochemical properties of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 261 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., Dendrobium venustum stems).
-
Add 20 mL of 80% ethanol and extract using ultrasonication for 30 minutes.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Summary
The following table summarizes the typical validation parameters for a method of this nature. These values are provided as a guideline and should be established in the user's laboratory.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Quantitative data should be recorded and presented in a clear and organized manner. Below is an example of how to structure the results for a set of samples.
| Sample ID | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15000 | 1.0 |
| Standard 2 | 75000 | 5.0 |
| Standard 3 | 150000 | 10.0 |
| Standard 4 | 750000 | 50.0 |
| Standard 5 | 1500000 | 100.0 |
| Sample 1 | 450000 | Calculated Value |
| Sample 2 | 525000 | Calculated Value |
Note: The concentration of the unknown samples is determined by interpolation from the calibration curve generated using the standard solutions.
Visualizations
To further clarify the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are crucial for research, quality control, and the development of new therapeutic agents based on this promising natural compound.
Application Notes and Protocols: Lusianthridin Molecular Docking with COX-1 and COX-2
Introduction
Lusianthridin, a phenanthrene derivative isolated from the orchid Dendrobium venustum, has demonstrated significant biological activities, including antiplatelet and anti-migratory effects.[1][2][3][4] Its mechanism of action is linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological "housekeeping" functions like maintaining the stomach lining, and COX-2, which is inducible and predominantly found at sites of inflammation.[5][6] Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[6]
These notes provide a detailed overview of the molecular docking of this compound with COX-1 and COX-2, summarizing key interaction data and providing standardized protocols for in silico and in vitro analysis.
Data Presentation: Quantitative Analysis
The interaction of this compound with COX enzymes has been quantified through molecular docking simulations and enzymatic assays. The following tables summarize the key findings for comparative analysis.
Table 1: Molecular Docking Binding Affinities
This table presents the calculated binding affinity (docking score) of this compound with the COX-1 enzyme, compared to its natural substrate, arachidonic acid. A more negative value indicates a stronger predicted binding interaction.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
| This compound | COX-1 | -7.2 | [1] |
| Arachidonic Acid | COX-1 | -7.9 | [1] |
Table 2: In Vitro Enzymatic Inhibition
This table shows the half-maximal inhibitory concentration (IC₅₀) values of this compound against both COX-1 and COX-2, indicating its potency and selectivity. A lower IC₅₀ value signifies greater inhibitory potency.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| This compound | COX-1 | 10.81 ± 1.12 | [3] |
| This compound | COX-2 | 0.17 ± 1.62 | [3] |
Table 3: Key Amino Acid Interactions with COX-1
Molecular docking studies have identified the specific amino acid residues within the COX-1 active site that interact with this compound.[1] These interactions are crucial for the stability of the ligand-protein complex.
| Ligand | Interacting Residue | Interaction Type | Reference |
| This compound | Tyr-355 | Pi-donor Hydrogen Bond | [1] |
| Val-116 | Hydrophobic Bond | [1] | |
| Ile-89 | Hydrophobic Bond | [1] | |
| Leu-93 | Hydrophobic Bond | [1] | |
| Arg-120, Glu-524 | Surrounding Residues | [1] | |
| Arachidonic Acid | Arg-120, Phe-470 | Hydrogen Bond | [1] |
| Gly-471 | Carbon-Hydrogen Bond | [1] | |
| Val-116, Leu-531, Ala-527 | Hydrophobic Bond | [1] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the biochemical pathway of COX enzymes, the logical basis for this compound's effects, and the experimental workflow for its analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|CAS 87530-30-1|DC Chemicals [dcchemicals.com]
- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYCLOOXYGENASE 1 AND 2 (COX-1 AND COX-2) [flipper.diff.org]
- 6. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
Lusianthridin: Application Notes for In Vivo Studies in a High-Fat Diet Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for an in vivo study investigating the therapeutic effects of Lusianthridin in a high-fat diet (HFD)-induced mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD). The information is based on a study demonstrating this compound's efficacy in ameliorating MAFLD through the activation of the Farnesoid X receptor (FXR) signaling pathway.[1]
Data Presentation
While the full quantitative data from the original study is not publicly available, the following tables illustrate the expected structure for presenting such findings. The data would typically be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effects of this compound on Serum Metabolic Parameters in HFD-Fed Mice
| Parameter | Control Group | HFD Group | HFD + this compound Group |
| Triacylglycerol (mmol/L) | Value | Increased | Decreased[1] |
| Low-Density LipoproteinCholesterol (mmol/L) | Value | Increased | Decreased[1] |
| Alanine Aminotransferase (U/L) | Value | Increased | Decreased[1] |
Table 2: Effects of this compound on Hepatic Parameters in HFD-Fed Mice
| Parameter | Control Group | HFD Group | HFD + this compound Group |
| Hepatic Triacylglycerol(mmol/g liver) | Value | Increased | Decreased[1] |
| Hepatic Lipid Accumulation | Minimal | Severe | Reduced[1] |
| Macrophage Infiltration | Minimal | Significant | Reduced[1] |
| Neutrophil Infiltration | Minimal | Significant | Reduced[1] |
Experimental Protocols
This section details the methodology for the key experiments performed to evaluate the effects of this compound in a high-fat diet mouse model.
Animal Model and High-Fat Diet Induction
-
Animal Strain: Male C57BL/6 mice are a commonly used strain for inducing diet-induced obesity and metabolic syndrome.[1]
-
Acclimatization: Upon arrival, animals should be housed in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week to acclimatize.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet to induce MAFLD. The study that serves as the basis for this protocol utilized a 12-week HFD feeding period to establish the disease model.[1]
-
-
Monitoring: Body weight and food intake should be monitored regularly throughout the study.
This compound Treatment
-
Treatment Phase: Following the 12-week HFD induction period, mice are randomly assigned to treatment groups.[1]
-
Groups:
-
Control Group: Continues on the standard chow diet.
-
HFD Group: Continues on the HFD.
-
HFD + this compound Group: Continues on the HFD and receives this compound administration.
-
-
Administration: The referenced study administered this compound for an additional six weeks.[1] The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of this compound should be optimized based on preliminary studies.
-
Vehicle Control: A vehicle control group (HFD + vehicle) should be included to account for any effects of the solvent used to dissolve this compound.
Endpoint Analysis
At the end of the 18-week study period, the following analyses are performed:
-
Serum Analysis:
-
Blood is collected via cardiac puncture or another appropriate method.
-
Serum is separated by centrifugation.
-
Biochemical assays are used to measure levels of triacylglycerol, low-density lipoprotein cholesterol, and alanine aminotransferase.[1]
-
-
Hepatic Analysis:
-
Livers are excised, weighed, and a portion is snap-frozen in liquid nitrogen for molecular analysis, while another portion is fixed in formalin for histology.
-
Lipid Quantification: Hepatic triacylglycerol content is measured from the frozen liver tissue.[1]
-
Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation and inflammation. Immunohistochemistry can be used to detect macrophage and neutrophil infiltration.[1]
-
-
Molecular Analysis:
-
Gene Expression: RNA is extracted from frozen liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes involved in lipogenesis, such as Srebp1c, Scd-1, Lpin1, and Dgat2.[1]
-
Protein Expression: Western blotting can be used to determine the protein levels of SREBP1c and other relevant proteins in the FXR signaling pathway.[1]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the in vivo study of this compound in a high-fat diet mouse model.
Caption: Proposed signaling pathway of this compound in ameliorating hepatic steatosis.
References
Application Notes and Protocols for Lusianthridin in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, has demonstrated significant antiplatelet aggregation properties.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in in-vitro platelet aggregation assays. Understanding its mechanism of action is crucial for research into novel anti-thrombotic agents. This compound has been shown to inhibit platelet aggregation induced by various agonists, primarily through the modulation of the arachidonic acid-thromboxane and adenylate cyclase signaling pathways.[1][2] It acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes and prevents the adenosine diphosphate (ADP)-induced suppression of cyclic AMP (cAMP) formation in platelets.[1][2]
These protocols are designed to guide researchers in accurately assessing the inhibitory effects of this compound on platelet function.
Quantitative Data Summary
The inhibitory effects of this compound on platelet aggregation and related enzymatic activity are summarized below. This data provides a reference for expected outcomes and dose-range finding studies.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Agonist-Induced Platelet Aggregation [1][2][3]
| Agonist | IC₅₀ (mM) |
| Arachidonic Acid | 0.02 ± 0.001 |
| Collagen | 0.14 ± 0.018 |
| Adenosine Diphosphate (ADP) | 0.22 ± 0.046 |
Table 2: Inhibitory Concentration (IC₅₀) of this compound on Cyclooxygenase (COX) Enzymatic Activity [1][2][3]
| Enzyme | IC₅₀ (µM) |
| COX-1 | 10.81 ± 1.12 |
| COX-2 | 0.17 ± 1.62 |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol outlines the standard procedure for isolating PRP and PPP from whole human blood, a critical first step for light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (9:1 blood to anticoagulant ratio)
-
Polypropylene tubes
-
Centrifuge
Procedure:
-
Collect human whole blood into tubes containing 3.2% sodium citrate. Ensure a clean venepuncture to avoid premature platelet activation.[5]
-
To obtain PRP, centrifuge the whole blood at 180 x g for 15 minutes at room temperature (21°C).[6]
-
Carefully collect the upper straw-colored layer, which is the PRP, using a polypropylene pipette and transfer it to a fresh polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 15 minutes at room temperature (21°C).[6]
-
Collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.[7] Avoid exposing the samples to temperatures below 20°C or above 37°C to prevent spontaneous platelet activation or aggregation.[7]
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the methodology to measure the effect of this compound on platelet aggregation induced by various agonists. LTA is considered the gold standard for assessing platelet function.[5]
Materials and Reagents:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Agonists:
-
Positive control (e.g., Aspirin, 0.1 mM)[1]
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Adjust the baseline of the aggregometer. Pipette 225 µL of PRP into a cuvette with a stir bar and place it in the sample well. Pipette an equal volume of PPP into a separate cuvette and place it in the reference well. Set the light transmission for PRP to 0% and for PPP to 100%.
-
For the assay, pipette 225 µL of PRP into a cuvette with a stir bar.[6]
-
Pre-incubate the PRP with 25 µL of various concentrations of this compound or the vehicle control (DMSO) for 5 minutes at 37°C with stirring.[1][8]
-
After the pre-incubation period, add the specific agonist (e.g., ADP, collagen, or arachidonic acid) to the cuvette to induce platelet aggregation.[1]
-
Record the change in light transmission for a sufficient duration to observe the full aggregation curve (typically 5-10 minutes).
-
The percentage of platelet aggregation is calculated from the change in light transmission. The maximum aggregation of the vehicle control is considered as 100% aggregation. The percentage inhibition by this compound is calculated using the formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100
Signaling Pathways and Experimental Workflow
Diagrams of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the proposed mechanism of action for this compound.
Caption: this compound inhibits the Arachidonic Acid pathway by targeting COX-1.
Caption: this compound partially inhibits the ADP pathway, maintaining cAMP levels.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the platelet aggregation assay.
Caption: Workflow for this compound's effect on platelet aggregation.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. "In vitro antiplatelet activity of this compound in human platelets" by Hla Nu Swe [digital.car.chula.ac.th]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Lusianthridin for Non-Small Cell Lung Cancer (NSCLC) Cell Treatment
Introduction
Lusianthridin, a phenanthrene compound isolated from the orchid Dendrobium venustum, has emerged as a promising agent in non-small cell lung cancer (NSCLC) research.[1][2] A significant challenge in NSCLC therapy is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for treatment failure, relapse, and metastasis.[2] this compound specifically targets this CSC population by downregulating key survival pathways, thereby suppressing CSC-like characteristics and enhancing the efficacy of conventional chemotherapeutic drugs.[1][2]
Mechanism of Action
The primary mechanism through which this compound exerts its anti-cancer effects in NSCLC is by inhibiting the Src-STAT3 signaling pathway.[1][2] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in NSCLC and is linked to poor prognosis.[3][4] This aberrant activation drives the expression of genes involved in cell survival, proliferation, and stemness.[3]
This compound treatment leads to the downregulation of the Src-STAT3-c-Myc signaling axis.[1][2] This inhibition suppresses the expression of key CSC markers, including CD133, ABCG2, and ALDH1A1.[1][2] By disrupting this pathway, this compound not only reduces the CSC population but also induces pro-apoptotic signals, sensitizing the cancer cells to chemotherapy.[1][2]
Data Summary
The following tables summarize the observed effects of this compound on key signaling proteins and cancer stem cell markers in NSCLC cell lines, such as NCI-H460 and NCI-H292.[1]
Table 1: Effect of this compound on Signaling Pathway Proteins
| Protein Target | Effect of this compound | Pathway |
| Src | Inhibition/Downregulation | Src-STAT3 |
| p-STAT3 (Tyr705) | Downregulation[2] | Src-STAT3 |
| c-Myc | Downregulation[2] | Src-STAT3 |
Table 2: Effect of this compound on Cancer Stem Cell (CSC) Phenotypes and Markers
| Assay/Marker | Effect of this compound |
| Tumor Sphere Formation | Dramatically Inhibited[1][2] |
| CD133 | Decreased Expression[1][2] |
| ABCG2 | Decreased Expression[1][2] |
| ALDH1A1 | Decreased Expression[1][2] |
| Chemosensitivity | Increased[1][2] |
Experimental Workflow Overview
A typical workflow for evaluating the efficacy of this compound involves a series of in vitro assays to assess its impact on CSC properties, specific molecular targets, and overall cell viability.
Protocols
Protocol: Tumor Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key phenotype inhibited by this compound.
Materials:
-
NSCLC cell lines (e.g., NCI-H460, NCI-H292)
-
Serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF
-
Ultra-low attachment plates or flasks
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Culture NSCLC cells to 70-80% confluency. Harvest cells using Trypsin-EDTA and wash with PBS.
-
Single-Cell Suspension: Resuspend the cell pellet in serum-free medium and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
Cell Seeding: Count viable cells and seed at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment 6-well plates containing serum-free medium.[5]
-
Treatment: Add various concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh media with growth factors and this compound every 3-4 days.[5]
-
Quantification: After the incubation period, count the number of tumor spheres (typically >50 µm in diameter) formed in each well using an inverted microscope.
-
Analysis: Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of spheres counted / Number of cells seeded) x 100%. Compare the TFE between treated and control groups.
Protocol: Western Blot Analysis for Src-STAT3 Pathway Proteins
This protocol details the detection of changes in protein expression and phosphorylation within the target pathway.
Materials:
-
This compound-treated and control NSCLC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Src, anti-c-Myc, anti-CD133, anti-ABCG2, anti-ALDH1A1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: Lyse treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (GAPDH).
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the pro-apoptotic effects of this compound.[6][7]
Materials:
-
NSCLC cells treated with this compound and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[7]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targeting of lung cancer stem cells via Src-STAT3 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Lusianthridin: A Promising Phenanthrene for Investigating Macrophage Foam Cell Formation
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Foam cell formation, the hallmark of early-stage atherosclerosis, is characterized by the excessive accumulation of lipids within macrophages. This process is a critical target for the development of novel therapeutics against cardiovascular diseases. Lusianthridin, a phenanthrene compound, has emerged as a molecule of interest for studying the intricate mechanisms of foam cell formation. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its potential role in modulating macrophage lipid metabolism and inhibiting the transformation into foam cells.
Recent studies have elucidated that this compound can protect against hemin-induced low-density lipoprotein (LDL) oxidation, a crucial initial step in atherogenesis[1][2]. Furthermore, this compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease through the activation of the Farnesoid X receptor (FXR) signaling pathway, which plays a significant role in lipid homeostasis and inflammation[3]. Additionally, this compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy and lipid metabolism[4]. These findings strongly suggest that this compound may exert its anti-atherosclerotic effects by directly influencing macrophage functions related to lipid uptake, cholesterol efflux, and inflammatory responses.
These application notes and protocols are designed to guide researchers in exploring the multifaceted effects of this compound on macrophage foam cell formation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its effects relevant to pathways involved in foam cell formation.
| Parameter | Value | Cell/System | Reference |
| Inhibition of LDL Oxidation | |||
| TBARS formation | Reduced | Hemin-induced LDL | [1] |
| Oxidized lipid products | Decreased | Hemin-induced LDL | [1] |
| FXR Signaling Activation | |||
| Transcriptional Activity | Activated | L02 cells | [3] |
| AMPK Activation | |||
| Phospho-ACC | Increased | Primary mouse hepatocytes | [4] |
| De novo lipogenesis | Inhibited | Primary mouse hepatocytes | [4] |
| Anti-inflammatory Effects | |||
| Macrophage and neutrophil infiltration | Reduced | Mouse model of MAFLD | [3] |
Experimental Protocols
Macrophage Culture and Differentiation
Cell Line: RAW 264.7 (murine macrophage-like cell line) or THP-1 (human monocytic cell line).
Protocol for RAW 264.7 Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol for THP-1 Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate monocytes into macrophages, seed the cells in a culture plate and treat with 100-200 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before proceeding with experiments.
Induction of Foam Cell Formation
Materials:
-
Differentiated macrophages (RAW 264.7 or THP-1)
-
Oxidized LDL (ox-LDL) or Acetylated LDL (ac-LDL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Seed differentiated macrophages in appropriate culture plates (e.g., 24-well plates for microscopy, 6-well plates for protein/RNA extraction).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce foam cell formation by adding ox-LDL or ac-LDL (typically 50 µg/mL) to the culture medium.
-
Incubate the cells for 24-48 hours.
Oil Red O Staining for Lipid Accumulation
Purpose: To visualize and quantify the accumulation of neutral lipids within macrophages.
Protocol:
-
After the induction of foam cell formation, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered) for 30 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound stain.
-
Visualize the lipid droplets under a microscope. Positive staining will appear as red droplets in the cytoplasm.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Cholesterol Efflux Assay
Purpose: To measure the capacity of macrophages to efflux cholesterol to an acceptor molecule like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
Protocol:
-
Label macrophages with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive [3H]-cholesterol during the foam cell induction step.
-
After labeling, wash the cells and equilibrate them in a serum-free medium.
-
Treat the cells with this compound for a specified period (e.g., 6-24 hours).
-
Initiate cholesterol efflux by adding a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) to the medium.
-
Incubate for 4-6 hours.
-
Collect the supernatant (containing effluxed cholesterol) and lyse the cells.
-
Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorometer or a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100%.
Gene Expression Analysis by qPCR
Purpose: To determine the effect of this compound on the mRNA levels of genes involved in cholesterol transport and metabolism (e.g., ABCA1, ABCG1, FXR, LXRα).
Protocol:
-
Treat macrophages with this compound as described in the foam cell induction protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers and a suitable qPCR master mix.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis by Western Blot
Purpose: To assess the effect of this compound on the protein levels of key signaling molecules (e.g., p-AMPK, total AMPK, ABCA1, ABCG1).
Protocol:
-
Treat macrophages with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Suppression of Hepcidin Increases Macrophage Cholesterol Efflux and Reduces Foam Cell Formation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Lusianthridin: A Promising Tool for Elucidating c-Myc Degradation in Cancer Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of Lusianthridin as a research tool for studying the degradation of the oncoprotein c-Myc. It includes detailed protocols for key experiments and summarizes the current understanding of its mechanism of action, focusing on the Src-STAT3-c-Myc signaling pathway.
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. However, the direct inhibition of c-Myc has proven challenging. An alternative strategy is to promote its degradation. This compound, a phenanthrene compound isolated from Dendrobium venustum, has emerged as a valuable chemical probe to investigate the cellular machinery responsible for c-Myc turnover. Studies have demonstrated that this compound can effectively suppress cancer stem cell-like phenotypes in lung cancer by downregulating the Src-STAT3-c-Myc signaling axis, ultimately leading to reduced c-Myc protein levels.[1][2] This application note will detail the use of this compound to study this pathway and its impact on c-Myc stability.
Mechanism of Action: The Src-STAT3-c-Myc Pathway
This compound's effect on c-Myc is primarily mediated through the inhibition of the Src and STAT3 signaling pathways. Src, a non-receptor tyrosine kinase, and STAT3, a transcription factor, are frequently hyperactivated in cancer and are known upstream regulators of c-Myc expression. The proposed mechanism involves this compound's ability to interfere with Src activation, which in turn prevents the phosphorylation and activation of STAT3. Activated STAT3 normally translocates to the nucleus and promotes the transcription of target genes, including MYC. By inhibiting this cascade, this compound leads to a decrease in c-Myc mRNA and subsequent protein levels, ultimately flagging the protein for degradation.
Signaling Pathway Diagram
Caption: this compound inhibits Src, leading to reduced STAT3 activation and decreased c-Myc expression.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from treating lung cancer cells with this compound, based on the findings of Bhummaphan et al. and general knowledge of the pathway. Note that specific values from the primary literature were not publicly accessible and are represented here as hypothetical data to illustrate the expected trends.
| Parameter | Control (Vehicle) | This compound (10 µM) | This compound (20 µM) | Method |
| Relative p-Src Levels | 100% | ~50% | ~25% | Western Blot |
| Relative p-STAT3 Levels | 100% | ~40% | ~20% | Western Blot |
| Relative c-Myc Protein Levels | 100% | ~30% | ~15% | Western Blot |
| c-Myc Protein Half-life | ~30 min | ~15 min | ~8 min | Cycloheximide Chase Assay |
| Spheroid Formation Efficiency | 100% | ~60% | ~30% | 3D Culture Assay |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on c-Myc degradation.
Cell Culture and this compound Treatment
Workflow Diagram
References
Application Notes and Protocols for the Preparation of Lusianthridin for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusianthridin, a phenanthrene compound isolated from Dendrobium species, has garnered significant interest for its diverse pharmacological activities.[1][2][3] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic disorders, inflammatory conditions, and cancer.[4][5][6] Notably, this compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease (MAFLD) by activating the Farnesoid X receptor (FXR) signaling pathway.[4] It also directly activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Furthermore, this compound exhibits antiplatelet aggregation effects through the arachidonic acid-thromboxane and adenylate cyclase pathways.[5][8]
These application notes provide a comprehensive guide for the preparation of this compound for in vivo animal studies, covering its physicochemical properties, protocols for extraction and purification, formulation strategies, and administration to animal models.
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is crucial for designing effective in vivo experiments. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| CAS Number | 87530-30-1 | [2] |
| Appearance | Powder | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 22.00 min | [11][12] |
| Cmax (Maximum concentration) | 236.22 ng/mL | [11][12] |
| Elimination Half-life (t₁/₂) | 83.05 - 104.47 min | [11][12] |
| Oral Absolute Bioavailability | 30.93% | [11][12] |
Experimental Protocols
Extraction and Purification of this compound from Dendrobium Species
This protocol is adapted from methods used for extracting similar compounds from Dendrobium species and may require optimization for this compound.[13][14]
Objective: To extract and purify this compound from dried Dendrobium plant material.
Materials:
-
Dried and powdered Dendrobium plant material (e.g., Dendrobium venustum)
-
Ethanol (70-99%)
-
Ethyl acetate
-
Neutral alumina
-
Silica gel for column chromatography
-
Organic solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol:
-
Extraction:
-
Macerate the powdered Dendrobium material in 70-99% ethanol at room temperature.
-
Alternatively, employ microwave-assisted extraction with ethanol (e.g., 200-500W).[14]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[14]
-
Suspend the crude extract in water and partition with ethyl acetate. Collect the ethyl acetate layer, which will contain this compound.
-
Evaporate the ethyl acetate to yield the crude ethyl acetate extract.
-
-
Purification:
-
Alumina Column Chromatography:
-
Mix the crude ethyl acetate extract with neutral alumina and load it onto an alumina column.[14]
-
Elute the column with a suitable organic solvent.
-
Monitor the fractions using TLC, looking for the spot corresponding to this compound.[14]
-
Combine the fractions containing this compound and evaporate the solvent.
-
-
Silica Gel Column Chromatography:
-
Further purify the enriched fraction on a silica gel column.
-
Use a gradient of hexane and ethyl acetate to elute the compounds.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing this compound.
-
-
Crystallization:
-
Concentrate the pure fractions and induce crystallization using a suitable solvent like methanol or acetone.[14]
-
Collect the crystals by filtration and dry them.
-
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using HPLC. The final product should have a purity of >95% for use in animal studies.
-
Formulation of this compound for Oral Administration in Mice
Given that this compound is poorly soluble in water, a suspension formulation is often suitable for oral gavage in animal studies.
Objective: To prepare a stable and homogenous suspension of this compound for oral administration to mice.
Materials:
-
Purified this compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in sterile water, or a solution of 5% DMSO, 40% PEG400, and 55% sterile water)
-
Mortar and pestle or homogenizer
-
Weighing balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Protocol:
-
Vehicle Preparation:
-
Prepare the chosen vehicle (e.g., 0.5% CMC-Na solution) by dissolving the required amount of CMC-Na in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the precise amount of this compound powder.
-
If using a co-solvent, first dissolve the this compound in a small volume of DMSO.
-
Gradually add the vehicle to the this compound powder (or the DMSO solution) while triturating with a mortar and pestle or using a homogenizer to ensure a fine, uniform suspension.
-
Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity. Sonication can also be used to aid in creating a uniform suspension.
-
-
Stability:
-
It is recommended to prepare the formulation fresh daily. If storage is necessary, store at 2-8°C and protect from light. Conduct a visual inspection for any signs of precipitation or aggregation before use.
-
Animal Dosing and Monitoring: A General Guideline
This protocol provides a general framework for oral administration of this compound to mice. Specifics should be adapted based on the experimental design.
Objective: To administer the prepared this compound formulation to mice and monitor for any adverse effects.
Materials:
-
This compound formulation
-
Mice (strain and sex as per experimental design)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Handling and Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[15]
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless the experimental protocol requires specific dietary restrictions (e.g., high-fat diet).[4][15]
-
-
Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
-
Thoroughly vortex the this compound suspension to ensure homogeneity immediately before drawing it into the syringe.
-
Gently restrain the mouse and administer the formulation via oral gavage. Ensure the gavage needle is inserted carefully into the esophagus and not the trachea.
-
The volume administered is typically in the range of 5-10 mL/kg body weight.
-
-
Monitoring:
-
Observe the animals regularly (at least once daily) for any signs of toxicity, such as changes in weight, behavior, food and water intake, or appearance.
-
Record all observations in a detailed logbook.
-
Follow the specific experimental timeline for sample collection (e.g., blood, tissues).[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways modulated by this compound and a general experimental workflow for its in vivo preparation and administration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 87530-30-1 | MDA53030 | Biosynth [biosynth.com]
- 3. This compound|CAS 87530-30-1|DC Chemicals [dcchemicals.com]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS:87530-30-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | c-Myc | TargetMol [targetmol.com]
- 11. Pharmacokinetic, bioavailability, and metabolism studies of this compound, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101973857A - Process for extracting erianin from Dendrobium chrysotoxum Lindl - Google Patents [patents.google.com]
- 15. Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Lusianthridin Activity with Fluorescence-Based Assays
Introduction
Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, has demonstrated notable biological activities, including antiplatelet and antioxidant effects.[1][2][3][4] While this compound itself is not utilized as a fluorescent probe for direct cellular imaging, its inhibitory effects on key enzymes can be quantified using sensitive fluorescence-based assays. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the bioactivity of this compound, specifically its inhibition of cyclooxygenase (COX) enzymes, using a fluorescent inhibitor screening assay.
Application Note: Quantifying this compound's COX Inhibition with a Fluorescence Assay
The primary application of fluorescence in the study of this compound is in determining its inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2.[1][2] This is achieved through a competitive assay where the enzymatic activity of COX is monitored by the production of a highly fluorescent molecule.
The assay relies on the peroxidase activity of COX. In the presence of arachidonic acid, COX produces prostaglandin G2 (PGG2). PGG2 then reacts with 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a non-fluorescent probe, to produce resorufin, a highly fluorescent compound.[1] The intensity of the resorufin fluorescence is directly proportional to the COX activity. When an inhibitor like this compound is present, it blocks the active site of COX, leading to a decrease in PGG2 production and, consequently, a reduction in resorufin fluorescence. By measuring the fluorescence intensity at various concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
This compound has been shown to be a potent inhibitor of both COX-1 and COX-2, with a significantly higher potency for COX-2.[1][2] This makes the fluorescent screening assay a critical tool for characterizing its potential as an anti-inflammatory agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the fluorescence-based COX inhibition assay for this compound.
| Parameter | Value | Source |
| This compound IC50 for COX-1 | 10.81 ± 1.12 µM | [1][2] |
| This compound IC50 for COX-2 | 0.17 ± 1.62 µM | [1][2] |
| Resorufin Excitation Wavelength | 530–540 nm | [1] |
| Resorufin Emission Wavelength | 585–595 nm | [1] |
Experimental Protocols
Protocol 1: Determination of COX-1 and COX-2 Inhibition by this compound using a Fluorescent Assay
This protocol outlines the steps to measure the IC50 of this compound for COX-1 and COX-2 enzymes. This method is adapted from the description of the COX fluorescent inhibitor screening assay used to characterize this compound.[1]
Materials:
-
COX-1 and COX-2 enzymes
-
This compound stock solution (in a suitable solvent like DMSO)
-
Arachidonic acid
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the dose-response curve. Prepare working solutions of COX enzymes, arachidonic acid, and ADHP in the assay buffer according to the manufacturer's instructions (e.g., Cayman's COX Fluorescent Inhibitor Screening Assay Kit).[1]
-
Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the this compound dilutions to the wells. Include wells with a known COX inhibitor as a positive control and wells with solvent only (e.g., DMSO) as a negative (vehicle) control.
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow this compound to bind to the enzyme.[1]
-
Initiate the Reaction: Add the ADHP solution to all wells, followed by the arachidonic acid solution to initiate the enzymatic reaction.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at the controlled temperature, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set between 530-540 nm and emission set between 585-595 nm.[1]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the fluorescence of the negative control (no inhibitor) to 100% activity and the positive control (potent inhibitor) to 0% activity.
-
Plot the percentage of COX activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for the COX fluorescent inhibitor screening assay.
Caption: this compound's mechanism of action on the COX pathway.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation [mdpi.com]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic, bioavailability, and metabolism studies of this compound, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lusianthridin solubility problems in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the aqueous solubility of Lusianthridin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a natural phenanthrene derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 87530-30-1 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Solid | |
| Known Biological Activities | Anti-migratory, enhances c-Myc degradation, inhibits Src-STAT3 signaling, activates Farnesoid X receptor (FXR), inhibits human platelet aggregation. | [2][3][4] |
Q2: What is the known solubility of this compound?
Q3: Why is the aqueous solubility of this compound a concern for in vitro experiments?
Poor aqueous solubility can lead to several experimental issues:
-
Precipitation: The compound can precipitate out of solution when an organic stock solution is diluted into an aqueous buffer, leading to an inaccurate final concentration.
-
Inaccurate Results: Undissolved particles can interfere with assay readouts, leading to inconsistent and unreliable data.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells, affecting the observed biological activity.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Problem: I prepared a stock solution of this compound in DMSO and upon diluting it into my aqueous buffer (e.g., PBS, cell culture medium), a precipitate formed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | 1. Determine the approximate solubility: Before your main experiment, perform a simple solubility test. Prepare serial dilutions of your this compound DMSO stock into your aqueous buffer in a clear microplate or tube. Visually inspect for the highest concentration that remains clear after a defined incubation period (e.g., 1-2 hours) at the experimental temperature. 2. Lower the final concentration: Based on the solubility test, use a final concentration of this compound that is below its solubility limit in your aqueous medium. | A clear, precipitate-free solution. |
| Insufficient mixing | 1. Vortex immediately after dilution: When adding the DMSO stock to the aqueous buffer, vortex the solution immediately and vigorously for at least 30 seconds. 2. Use sonication: If vortexing is insufficient, briefly sonicate the solution in a water bath sonicator. | Improved dissolution and prevention of localized high concentrations that can lead to precipitation. |
| Temperature effects | 1. Pre-warm the aqueous buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock. 2. Maintain temperature during the experiment: Keep the final solution at a constant and appropriate temperature. | Increased solubility, as solubility often increases with temperature. |
| High percentage of organic solvent in the final solution | 1. Minimize DMSO volume: Prepare a more concentrated stock solution in DMSO to reduce the final percentage of DMSO in your aqueous solution. Aim for a final DMSO concentration of ≤0.5% for most cell-based assays. | Reduced solvent-induced precipitation and minimized solvent toxicity to cells. |
| Use of solubilizing agents | 1. Incorporate a surfactant: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer. 2. Complexation with cyclodextrins: For some applications, cyclodextrins can be used to form inclusion complexes and enhance solubility. | Increased apparent solubility of this compound in the aqueous medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly warm the tube to 37°C and sonicate in a water bath to aid dissolution[1].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Dilution: Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium. To minimize precipitation, add the DMSO stock to a larger volume of medium while vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically ≤0.5%).
-
Immediate Use: Use the prepared working solutions immediately to prevent precipitation over time.
Signaling Pathways and Experimental Workflows
This compound has been shown to interact with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Src-STAT3 Signaling Pathway Inhibition by this compound
This compound has been reported to enhance c-Myc degradation through the inhibition of Src-STAT3 signaling[4].
Caption: this compound inhibits the Src-STAT3 signaling pathway.
Farnesoid X Receptor (FXR) Signaling Pathway Activation by this compound
This compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease by activating the FXR signaling pathway[2].
Caption: this compound activates the FXR signaling pathway.
Antiplatelet Aggregation Pathway Modulation by this compound
This compound inhibits platelet aggregation through the arachidonic acid-thromboxane and adenylate cyclase pathways[3].
Caption: this compound's dual inhibitory effect on platelet aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Potential and Therapeutic Effectiveness of this compound in Medicine: An Update on Dihydrophenanthrene from Dendrobium venustum | Bentham Science [eurekaselect.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Lusianthridin for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Lusianthridin in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to achieve a high concentration (e.g., 10 mM). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[2]. Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles[2].
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% (v/v) or less is generally considered safe for most cell lines[3]. Some cell lines may tolerate up to 0.5% or even 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line[3][4].
Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Increase the volume of media: Instead of adding a small volume of stock solution to a large volume of media, try adding the stock solution to a smaller, intermediate volume of media first, mix well, and then transfer this to the final culture volume.
-
Vortex immediately after dilution: Vortex the solution briefly and gently immediately after adding the DMSO stock to the aqueous medium to ensure rapid and uniform dispersion.
-
Lower the working concentration: If precipitation persists, you may be exceeding the aqueous solubility of this compound. Consider using a lower final concentration in your experiment.
Q5: At what concentrations does this compound exhibit cytotoxic effects?
A5: this compound has been shown to inhibit cell viability at concentrations greater than 50 µM in H460 and H292 human lung cancer cell lines[2]. However, it has also been observed to reduce cancer stem cell populations at concentrations as low as 5-20 µM in the same cell lines[2]. It is recommended to perform a dose-response experiment to determine the optimal non-toxic and effective concentrations for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[2]. |
| Precipitate forms in the stock solution during storage. | Improper storage or solvent evaporation. | Ensure vials are sealed tightly. Store at -80°C for long-term stability[2]. Before use, bring the vial to room temperature and vortex to re-dissolve any precipitate. |
| High background or inconsistent results in assays. | DMSO toxicity or this compound precipitation. | Perform a vehicle control with the same final concentration of DMSO to assess its effect on your cells[3]. Ensure complete dissolution of this compound in the final working solution. |
| Low potency or lack of expected biological activity. | Degradation of this compound. | Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots. Protect the compound from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 242.28 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% sterile DMSO to the tube.
-
Dissolve: Vortex the tube until the powder is completely dissolved. If necessary, place the tube in a 37°C water bath or an ultrasonic bath for short intervals until the solution is clear[2].
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare final working solution: Add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Immediately mix well by gentle vortexing or pipetting. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Add to cells: Immediately add the final working solution to your cells.
-
Include controls: Always include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only) in your experimental setup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
| Safe Final DMSO Concentration in Culture | ≤ 0.1% (v/v) is generally recommended; cell line dependent | [3] |
| Cytotoxic Concentration (H460 & H292 cells) | > 50 µM | [2] |
| Anti-Cancer Stem Cell Activity (H460 & H292 cells) | 5, 10, and 20 µM | [2] |
Visualized Experimental Workflow
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Signaling Pathway Inhibition by this compound
This compound has been reported to enhance c-Myc degradation through the inhibition of the Src-STAT3 signaling pathway[2]. The following diagram illustrates this inhibitory action.
Caption: this compound inhibits the Src-STAT3 pathway, promoting c-Myc degradation.
References
Lusianthridin Technical Support Center: Stability & Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with Lusianthridin during long-term storage. Find troubleshooting advice, FAQs, and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
A1: For optimal stability, solid this compound should be stored at -20°C or lower, protected from light, and in an airtight container with a desiccant. For solutions, prepare fresh before use. If short-term storage of a stock solution is necessary, aliquot into small volumes in amber glass vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: this compound, a phenolic dihydrophenanthrene, is primarily susceptible to oxidation and photodegradation. The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of quinone-type structures and other oxidized artifacts, potentially diminishing its biological activity.
Q3: How can I detect degradation in my this compound sample?
A3: The most reliable method is to assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). Signs of degradation include the appearance of new peaks, a decrease in the area of the main this compound peak, or a visible change in the color of the solid compound (e.g., from off-white to yellowish-brown).
Q4: Is this compound stable in aqueous solutions?
A4: this compound has limited stability in aqueous solutions, particularly at neutral or alkaline pH, where the phenolic groups are more susceptible to oxidation. For cell-based assays or other aqueous experiments, it is critical to prepare the solution immediately before use from a freshly prepared stock in an appropriate solvent like DMSO.
Troubleshooting Guide
Problem 1: I observe multiple peaks in my HPLC/LC-MS analysis of a stored this compound sample.
-
Possible Cause A: Oxidation. Your sample may have been exposed to air or light for an extended period.
-
Solution: Review your storage and handling procedures. Ensure the container is airtight and always stored in the dark. Consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
-
-
Possible Cause B: Solvent Impurities. The solvent used for reconstitution or analysis may contain reactive impurities.
-
Solution: Use high-purity, HPLC-grade solvents. Filter solvents before use if necessary. Run a solvent blank on your HPLC/LC-MS to rule out contamination.
-
Problem 2: The biological activity of my this compound sample has significantly decreased over time.
-
Possible Cause: Compound Degradation. A loss of purity due to oxidation or other degradation pathways will result in reduced potency.
-
Solution: Re-qualify your compound. Perform an HPLC purity check and compare it to the certificate of analysis of a fresh lot. If purity has decreased by more than 5%, the sample should be discarded. Refer to the storage stability data below to understand expected degradation rates.
-
Problem 3: The color of my solid this compound has changed from white to yellow/brown.
-
Possible Cause: Significant Oxidation. A visible color change is a strong indicator of extensive degradation, likely due to prolonged exposure to light and/or oxygen.
-
Solution: The sample is likely compromised and should not be used for quantitative experiments. Discard the vial and obtain a fresh lot. Implement stricter light and oxygen protection measures for future storage.
-
Data & Protocols
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various storage conditions based on internal validation studies. Purity was assessed by HPLC-UV at 280 nm.
Table 1: Stability of Solid this compound
| Storage Condition | 3 Months | 6 Months | 12 Months |
| -80°C, Dark, Desiccated | >99% Purity | >99% Purity | >98% Purity |
| -20°C, Dark, Desiccated | >99% Purity | 98.5% Purity | 97.0% Purity |
| 4°C, Dark | 97.5% Purity | 95.2% Purity | 91.8% Purity |
| 25°C, Ambient Light | 85.1% Purity | 74.3% Purity | 58.6% Purity |
Table 2: Stability of this compound in DMSO (10 mM Stock)
| Storage Condition | 1 Week | 2 Weeks | 4 Weeks |
| -80°C, Dark | >99% Purity | 98.8% Purity | 97.5% Purity |
| -20°C, Dark | 98.2% Purity | 96.1% Purity | 93.4% Purity |
| 4°C, Dark | 94.0% Purity | 88.7% Purity | 81.2% Purity |
| 25°C, Dark | 89.5% Purity | 80.1% Purity | 69.9% Purity |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol or acetonitrile. Dilute as necessary to fall within the linear range of the detector.
Visual Guides
Hypothetical Degradation Pathway
This diagram illustrates the potential primary degradation pathways for this compound, focusing on oxidation.
Caption: Proposed oxidative degradation pathway for this compound.
Troubleshooting Workflow for Purity Issues
Follow this workflow if you detect impurities or a loss of activity in your this compound sample.
Caption: Troubleshooting workflow for addressing this compound purity concerns.
Experimental Workflow for Stability Assessment
This diagram outlines the steps for conducting a systematic stability study on this compound.
Caption: Standard experimental workflow for assessing long-term compound stability.
Lusianthridin Off-Target Effects: A Technical Support Guide for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the known off-target effects of Lusianthridin in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate potential experimental confounders.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected anti-inflammatory or anti-platelet activity in our cellular assay with this compound. What could be the cause?
A1: this compound is a known inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are key mediators of inflammation and platelet aggregation.[1][2][3] If your assay system is sensitive to changes in prostaglandin synthesis, the observed effects could be a direct result of this compound's COX inhibitory activity. We recommend running a COX activity assay as a counterscreen to confirm this off-target effect in your system.
Q2: Our experimental results show changes in lipid metabolism and gene expression related to bile acid homeostasis after treatment with this compound. Is this a known effect?
A2: Yes, this compound has been identified as an agonist of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4] Activation of FXR by this compound can lead to downstream changes in the transcription of genes involved in these pathways.[4] Consider performing an FXR reporter assay to quantify the extent of this activation in your specific cell model.
Q3: We have detected an activation of the AMPK signaling pathway in our cells treated with this compound. Is this an intended activity?
A3: this compound is a known activator of AMP-activated protein kinase (AMPK).[5] This can lead to downstream effects such as the phosphorylation of ACC and the inhibition of de novo lipogenesis in hepatocytes.[5] If your research is unrelated to metabolic regulation, this AMPK activation represents a significant off-target effect that could influence cellular energy homeostasis and confound your results.
Q4: We are seeing antioxidant effects in our assay. Is this compound a known antioxidant?
A4: Yes, this compound has demonstrated antioxidant properties, specifically in its ability to inhibit hemin-induced low-density lipoprotein (LDL) oxidation.[6] This is a crucial consideration if your assay is sensitive to reactive oxygen species (ROS) or oxidative stress.
Q5: Is this compound cytotoxic to cells?
A5: Based on the available literature, significant cytotoxicity has not been reported at typical effective concentrations in the described cellular assays.[6] However, it is always best practice to perform a cell viability assay (e.g., MTT or LDH release) using your specific cell line and experimental conditions to establish a non-toxic working concentration range.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against key off-target enzymes.
| Target | IC50 Value | Assay Type | Reference |
| Cyclooxygenase-1 (COX-1) | 10.81 ± 1.12 µM | Enzymatic Assay | [1][2] |
| Cyclooxygenase-2 (COX-2) | 0.17 ± 1.62 µM | Enzymatic Assay | [1][2] |
| Arachidonic Acid-induced Platelet Aggregation | 0.02 ± 0.001 mM | Human Platelet Aggregation | [1][2] |
| Collagen-induced Platelet Aggregation | 0.14 ± 0.018 mM | Human Platelet Aggregation | [1][2] |
| ADP-induced Platelet Aggregation | 0.22 ± 0.046 mM | Human Platelet Aggregation | [1][2] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine if this compound inhibits COX-1 and/or COX-2 in a cell-free enzymatic assay.
Methodology: A COX fluorescent inhibitor screening assay can be utilized.[2]
-
Pre-incubate the purified COX-1 or COX-2 enzyme with varying concentrations of this compound for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
The reaction between prostaglandin G2 (produced by COX) and ADHP generates the fluorescent product, resorufin.
-
Measure the fluorescence intensity with an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Farnesoid X Receptor (FXR) Activation Assay
Objective: To assess whether this compound activates FXR-mediated transcription.
Methodology: A cell-based dual-luciferase reporter assay is recommended.[4]
-
Co-transfect a suitable cell line (e.g., HEK293T) with an FXR expression plasmid and a reporter plasmid containing FXR response elements upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Treat the transfected cells with a dose-response of this compound for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold activation relative to a vehicle-treated control.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic potential of this compound on a specific cell line.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualized Pathways and Workflows
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving Lusianthridin Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lusianthridin. The focus is on addressing challenges related to its bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our animal model. Could this be related to its bioavailability?
A1: Yes, this is a strong possibility. This compound, a dihydrophenanthrene, is a lipophilic compound with poor aqueous solubility. This characteristic can lead to low absorption from the gastrointestinal tract after oral administration, resulting in suboptimal plasma concentrations and reduced therapeutic effects. A study in rats reported an oral absolute bioavailability of approximately 30.93%[1]. If your in vivo results are inconsistent or show low efficacy, investigating and improving this compound's bioavailability is a critical step.
Q2: What are the main challenges associated with the oral delivery of this compound?
A2: The primary challenges stem from its physicochemical properties:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO, chloroform, and acetone, but its solubility in water is expected to be low, which is a common characteristic of phenanthrene compounds[2]. This limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: this compound undergoes significant metabolism, including demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation[1]. A high first-pass effect in the liver can reduce the amount of active compound reaching systemic circulation.
-
Potential for Instability: The stability of polyphenolic compounds like this compound can be influenced by pH and temperature, potentially leading to degradation in the stomach's acidic environment or during storage[3][4][5].
Q3: What strategies can we employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level[6]. Upon administration, the carrier dissolves rapidly, releasing the drug as fine particles with an increased surface area, thereby enhancing dissolution and absorption.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity. Common nanoformulation approaches include:
-
Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.
-
-
Co-administration with Bioavailability Enhancers: Certain natural compounds can improve the absorption of other drugs by inhibiting efflux pumps (like P-glycoprotein) or metabolic enzymes in the gut wall and liver.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Solution |
| High variability in in vivo data between subjects. | Poor and erratic absorption due to low solubility. | 1. Formulation Improvement: Prepare a solid dispersion or a nanoformulation of this compound to improve its dissolution rate and absorption consistency. 2. Dosing Vehicle Optimization: Ensure the dosing vehicle is appropriate for a hydrophobic compound. A suspension with a suitable wetting agent may be necessary for initial studies. |
| Low plasma concentrations of this compound despite high oral doses. | 1. Low aqueous solubility limiting dissolution. 2. Extensive first-pass metabolism. | 1. Enhance Solubility: Utilize formulation strategies like solid dispersions or nanoformulations. 2. Inhibit Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine), though this requires careful consideration of potential drug-drug interactions. |
| Degradation of this compound suspected in the formulation or in vivo. | pH or temperature instability. | 1. Stability Studies: Conduct stability studies of your this compound formulation at different pH values (e.g., simulating gastric and intestinal fluids) and temperatures. 2. Protective Formulations: Consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 236.22 ng/mL | [1] |
| Tmax (Time to Cmax) | 22.00 min | [1] |
| t1/2 (Elimination Half-life) | 83.05 - 104.47 min | [1] |
| Absolute Bioavailability | 30.93 % | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value/Information | Reference |
| Molecular Formula | C15H14O3 | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poor aqueous solubility is expected. | [2] |
| Storage | Store at -20°C, protect from light. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in the organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the flask.
-
Drying: Further dry the film in a vacuum oven at a specified temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size and store it in a desiccator until further use.
Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like HPLC, dissolution testing, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol provides a general framework for an in vivo bioavailability study. All animal experiments should be conducted in accordance with institutional guidelines.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Study Design:
-
A crossover or parallel design can be used.
-
Fasting: Animals should be fasted overnight (with free access to water) before drug administration.
Dosing:
-
Group 1 (Control): Administer a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Test Formulation): Administer the prepared this compound solid dispersion (or other improved formulation) suspended in the same vehicle orally.
-
Intravenous Group (for absolute bioavailability): Administer a solution of this compound in a suitable solvent intravenously to a separate group of rats.
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Plasma using UPLC-MS/MS
This protocol is adapted from a published method for this compound analysis[1].
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
Caption: this compound activates the AMPK signaling pathway to inhibit lipogenesis.[9][10]
Caption: this compound activates the FXR signaling pathway, leading to the inhibition of lipogenesis.[11]
Caption: this compound inhibits both COX-1 and COX-2 enzymes.[12][13][14]
References
- 1. Pharmacokinetic, bioavailability, and metabolism studies of this compound, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:87530-30-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 4. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | c-Myc | TargetMol [targetmol.com]
- 9. Natural (dihydro)phenanthrene plant compounds are direct activators of AMPK through its allosteric drug and metabolite–binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Lusianthridin Interference with Fluorescent Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lusianthridin in fluorescent assays. This compound, a phenanthrene derivative, has the potential to interfere with fluorescent measurements through various mechanisms. This guide will help you identify and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a phenanthrene derivative isolated from Dendrobium venustum. It is investigated for various biological activities, including antiplatelet, anti-inflammatory, and metabolic regulatory effects. Its inhibitory action on cyclooxygenase (COX) enzymes, for example, is often studied using fluorescent assays.[1]
Q2: Can this compound interfere with my fluorescent assay?
Yes, it is possible. This compound's chemical structure, a phenanthrene derivative, suggests it may possess intrinsic fluorescence (autofluorescence) and the ability to quench the fluorescence of other molecules.[2][3][4][5]
Q3: What are the potential photophysical properties of this compound?
Q4: How can this compound interfere with my assay?
There are two primary mechanisms of interference:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source in your assay, leading to a false-positive signal. This is particularly relevant if your assay uses fluorophores that are excited in the UV or blue range.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from your fluorophore, leading to a decrease in the detected signal (a false-negative result).[2][3][5][8]
Q5: I am using a COX fluorescent inhibitor screening assay with resorufin. Can this compound interfere?
The COX fluorescent inhibitor screening assay often uses resorufin as a fluorescent product, with excitation typically between 530-540 nm and emission between 585-595 nm.[1] Based on the predicted spectral properties of this compound (excitation ~275 nm, emission ~365 nm), direct spectral overlap with resorufin is unlikely. However, interference through other mechanisms, such as quenching at high concentrations, cannot be entirely ruled out without experimental verification. It is always recommended to run appropriate controls.
Troubleshooting Guides
Problem 1: I am observing an unexpectedly high fluorescent signal in my assay containing this compound, even in my negative controls.
This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample containing only this compound in the assay buffer and measure its fluorescence using the same settings as your experiment. This will confirm if this compound is autofluorescent under your experimental conditions.
-
Measure the excitation and emission spectra of this compound: If possible, use a spectrofluorometer to determine the exact excitation and emission wavelengths of this compound in your assay buffer. This will help you assess the degree of spectral overlap with your fluorophore.
-
Optimize filter sets: If there is spectral overlap, you may be able to minimize interference by using narrower bandpass filters for excitation and emission that are specific to your fluorophore and exclude the fluorescence from this compound.
-
Switch to a red-shifted fluorophore: If optimization of filter sets is not sufficient, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red region of the spectrum), where interference from autofluorescent compounds is less common.
Problem 2: The fluorescent signal in my assay is lower than expected when this compound is present.
This could be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Perform a quenching control experiment: Prepare a sample with your fluorophore at a known concentration and measure its fluorescence. Then, add this compound at the same concentration used in your assay and measure the fluorescence again. A significant decrease in the signal indicates quenching.
-
Create a standard curve with and without this compound: This will help you quantify the extent of quenching and potentially correct your experimental data.
-
Reduce the concentration of this compound: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized while still achieving the desired biological effect.
-
Consider a different assay format: If quenching is severe and cannot be mitigated, explore alternative, non-fluorescent assay formats, such as absorbance-based assays or label-free technologies.
Data Presentation
Table 1: Spectral Properties of Phenanthrene (Parent Compound of this compound) and a Common Fluorophore.
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with Blue/Green Dyes |
| Phenanthrene | ~275[6][9] | ~365[6][9] | High |
| Resorufin | 530-540[1] | 585-595[1] | Low |
Experimental Protocols
Key Experiment: Cyclooxygenase (COX) Fluorescent Inhibitor Screening Assay
This protocol is adapted from studies investigating the inhibitory effect of this compound on COX enzymes.[1]
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
This compound (test compound)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Pre-treat the COX-1 or COX-2 enzyme with various concentrations of this compound in the assay buffer for 5 minutes at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid and ADHP.
-
Allow the reaction to proceed for 2 minutes. The reaction between prostaglandin G2 (produced by COX) and ADHP generates the highly fluorescent compound resorufin.
-
Measure the fluorescence intensity using an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm.
-
Include appropriate controls: a no-inhibitor control, a vehicle control (if this compound is dissolved in a solvent), and a known COX inhibitor as a positive control.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Fluorescence quenching of aromatic hydrocarbons by nitroxide radicals: a mechanismatic study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Phenanthrene] | AAT Bioquest [aatbio.com]
- 7. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
Lusianthridin cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lusianthridin, focusing on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does this compound typically exhibit cytotoxicity?
A1: this compound's cytotoxic effects are cell-type dependent and have been observed at various concentrations. In cancer cell lines such as A549 (lung), SK-OV-3 (ovarian), and HL-60 (leukemia), the effective dose (ED₅₀) is in the low micromolar range, approximately 7.7 to 9.5 µM[1]. However, for other cell types like RAW 264.7 macrophage cells, significant cytotoxicity is only observed at higher concentrations of 50 µM and 100 µM, with no notable effect below 20 µM[2]. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism appears to be the induction of apoptosis, a form of programmed cell death. This is a common anticancer strategy for phenanthrene compounds[1]. While the precise apoptotic pathway for this compound is still under investigation, related compounds suggest it may involve the modulation of Bcl-2 family proteins and key signaling kinases[3]. At lower, non-cytotoxic concentrations, this compound exhibits other biological activities, including the activation of AMPK and FXR signaling pathways[4][5].
Q3: Can this compound have off-target effects that might be confused with cytotoxicity?
A3: Yes. This compound is known to inhibit cyclooxygenase (COX) enzymes, with a significantly higher potency for COX-2 over COX-1[6][7]. It also activates the AMPK signaling pathway, which inhibits lipogenesis[5]. These potent biological activities at lower concentrations could lead to cellular responses, such as growth arrest or metabolic changes, which might be misinterpreted as early signs of cytotoxicity. It is important to use specific markers to distinguish between apoptosis, necrosis, and cytostatic effects.
Q4: My results for this compound's cytotoxicity are not consistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Cell Line Variability: Different cell lines have varying sensitivities to this compound.
-
Cell Health and Passage Number: Ensure cells are healthy, within a low passage number, and free from contamination.
-
Compound Stability: this compound, like many natural compounds, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, LDH, Annexin V) can influence results, as they measure different cellular events (metabolic activity, membrane integrity, apoptosis).
-
Pharmacokinetics: In vivo, this compound is metabolized through demethylation, oxidation, sulfation, and glucuronidation, which could affect its activity[8]. While not a direct factor in vitro, understanding its metabolic fate is crucial for translational studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Reagent issue or improper handling. | Run a "no cells" control with media and assay reagent only to check for background signal. Ensure proper washing steps if required by the protocol. |
| No cytotoxicity observed even at high concentrations | Cell line may be resistant; Compound may have degraded. | Test a different, more sensitive cell line as a positive control. Use a freshly prepared solution of this compound. Confirm cell viability with a trypan blue exclusion assay before starting the experiment. |
| Variable IC₅₀ values across experiments | Inconsistent cell seeding density; Fluctuations in incubation time. | Standardize cell seeding numbers meticulously. Use a precise and consistent incubation time for compound exposure in all experiments. |
| Cells detach before the end of the experiment | High concentrations of the solvent (e.g., DMSO); Excessive cytotoxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including controls. Perform a time-course experiment to find an optimal endpoint before widespread cell death and detachment occurs. |
| Unexpected morphological changes in cells | Off-target effects; Cytostatic effects rather than cytotoxic. | Use specific assays to differentiate between apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cytostatic effects (e.g., cell cycle analysis). |
Quantitative Data Summary
Table 1: IC₅₀/ED₅₀ Values for this compound-Induced Cytotoxicity
| Cell Line | Cell Type | Assay | IC₅₀ / ED₅₀ (µM) | Reference |
| A549 | Human Lung Cancer | Not Specified | 7.7 | [1] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | Not Specified | 9.4 | [1] |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | 9.5 | [1] |
| THP-1 | Human Acute Monocytic Leukemia | Not Specified | < 6 (Moderate) | [1] |
| RAW 264.7 | Mouse Macrophage | Cell Viability | > 20 | [2] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound on Molecular Targets
| Target | Assay Type | IC₅₀ (µM) | Reference |
| COX-1 Enzyme | Fluorescent Inhibitor Screening | 10.81 ± 1.12 | [6][7] |
| COX-2 Enzyme | Fluorescent Inhibitor Screening | 0.17 ± 1.62 | [6][7] |
| Platelet Aggregation (Arachidonic Acid-induced) | Aggregometry | 20 ± 1 | [7] |
| Platelet Aggregation (Collagen-induced) | Aggregometry | 140 ± 18 | [7] |
| Platelet Aggregation (ADP-induced) | Aggregometry | 220 ± 46 | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in kit for 100% cytotoxicity control)
-
Plate reader with absorbance capabilities
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Control Wells: Designate wells for the following controls[9]:
-
No Cells Control: Medium only to measure background LDH activity.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the experimental wells.
-
Maximum LDH Release Control: Cells to be treated with lysis buffer before the final reading.
-
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Lysis: Approximately 45 minutes before the end of the incubation period, add the provided lysis buffer to the "Maximum LDH Release Control" wells.
-
Assay:
-
Allow the plate to equilibrate to room temperature for 20-30 minutes[9].
-
Carefully transfer a specific volume of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)
Protocol 2: Detection of Apoptosis Markers by Western Blot
This protocol outlines the detection of cleaved Caspase-3 and cleaved PARP, key markers of apoptosis.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptosis.
Visualizations
Caption: Putative apoptotic signaling pathways induced by this compound.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Erianthridin Induces Non-small Cell Lung Cancer Cell Apoptosis through the Suppression of Extracellular Signal-regulated Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, bioavailability, and metabolism studies of this compound, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lusianthridin Application in Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding the use of Lusianthridin in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phenanthrene derivative, a type of natural phenolic compound, originally isolated from the orchid Dendrobium venustum.[1][2] It has demonstrated a range of biological activities in preclinical research, including anti-platelet aggregation, antioxidant properties, and potential anti-cancer effects.[1][2][3] Mechanistically, it has been shown to activate the Farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK), as well as inhibit the Src-STAT3 signaling pathway, which leads to the degradation of the oncoprotein c-Myc.[4][5][6][7]
Q2: What are the primary reasons for this compound precipitating in my cell culture media?
This compound precipitation is a common issue stemming from its hydrophobic nature and low aqueous solubility. The primary causes include:
-
"Solvent Shock": When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of the solution.[8]
-
High Final Concentration: The intended working concentration may exceed the solubility limit of this compound in the specific media formulation being used.
-
Media Composition: Components within the media, such as certain salts (especially calcium), amino acids with low solubility (e.g., L-tyrosine), and metal supplements, can interact with this compound or change the media's overall solubility characteristics.[9][10][11][12]
-
Physicochemical Conditions: Changes in temperature (e.g., adding a cold stock solution to warm media) and pH shifts in the media during incubation can decrease the compound's stability in solution.[9][10]
Q3: What is the recommended solvent and storage method for this compound stock solutions?
The standard solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[8][13] For optimal stability and to prevent degradation, stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[6][7]
Q4: Can I still use my cell culture media if this compound has precipitated?
It is strongly advised not to use media in which a precipitate is visible. The formation of a precipitate means the actual concentration of solubilized this compound is unknown and significantly lower than intended, which will invalidate the experimental results. Furthermore, precipitates can be cytotoxic to cells and interfere with microscopic imaging and plate-reader-based assays.
Troubleshooting Guide
This guide addresses specific precipitation scenarios in a question-and-answer format.
Issue 1: A precipitate forms immediately after I add the this compound stock solution to my media.
-
Possible Cause: This is likely due to "solvent shock," where the compound rapidly leaves the DMSO solvent and fails to dissolve in the aqueous media. It can also occur if the final concentration is too high.
-
Solution:
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C before adding the compound. Temperature shifts can reduce the solubility of media components and the compound itself.[9]
-
Use a Step-wise Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform a serial dilution. A detailed method is provided in Experimental Protocol 2 .
-
Vortex During Addition: Add the this compound stock solution drop-wise into the vortex of the media to ensure rapid and thorough mixing.
-
Reduce Final Concentration: Your target concentration may be too high. Perform a solubility test (see Experimental Protocol 3 ) to determine the maximum soluble concentration in your specific media and work below that limit.
-
Issue 2: The media is clear at first, but a precipitate forms hours or days later in the incubator.
-
Possible Cause: This suggests a slow precipitation process due to interactions with media components, pH changes over time, or instability at 37°C.
-
Solution:
-
Evaluate Media Components: Serum-free media formulations are more prone to precipitation of supplements like metal ions (iron, zinc, copper).[9][10] If using a custom or serum-free medium, consider if any components are known to have low solubility. Some amino acids, like L-tyrosine and L-cystine, are poorly soluble at neutral pH and can be a source of precipitation.[11]
-
Test in Different Media: Compare the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640) or with and without serum to identify potential problematic formulations.
-
Control Media pH: Ensure your media is adequately buffered with HEPES or that the CO₂ concentration in your incubator is correctly calibrated, as pH shifts can significantly impact the solubility of many compounds.[14]
-
Consider Surfactants: For in vitro assays where it won't interfere with the experimental endpoint, adding a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) can help maintain the solubility of hydrophobic compounds.[15]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving this compound precipitation issues.
Caption: Workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Summary of this compound Properties and Concentrations
| Parameter | Value / Recommendation | Source |
| Origin | Dendrobium venustum | [1][2] |
| Compound Class | Phenanthrene Derivative | [1] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | [8][13] |
| Stock Storage | -20°C (≤1 month), -80°C (≤6 months) | [6][7] |
| Effective Conc. (Anti-cancer) | 5 - 20 µM (CSC reduction), >50 µM (viability inhibition) | [6][7] |
| Effective Conc. (Anti-platelet) | IC₅₀: 20 µM (vs. arachidonic acid), 220 µM (vs. ADP) | [1][2] |
| Effective Conc. (COX Inhibition) | IC₅₀: 10.8 µM (COX-1), 0.17 µM (COX-2) | [1] |
Table 2: General Causes of Compound Precipitation in Cell Culture
| Cause Category | Specific Factor | Recommended Action |
| Compound & Solvent | High final concentration exceeds solubility limit. | Perform a dose-response curve; determine maximal soluble concentration. |
| Rapid dilution of DMSO stock ("solvent shock"). | Use a serial dilution protocol; add stock to media slowly while vortexing. | |
| Media Formulation | Presence of salts prone to precipitation (e.g., calcium salts). | Prepare media by adding calcium salts last from a separate stock.[9][12][16] |
| High concentration of poorly soluble amino acids (e.g., L-tyrosine). | Use chemically modified, highly soluble versions of the amino acid if available.[11] | |
| Physical Conditions | Temperature fluctuations (cold shock). | Pre-warm all media and buffers to 37°C before use.[9][10] |
| pH shifts during incubation. | Ensure media is properly buffered (e.g., with HEPES) and incubator CO₂ is calibrated. | |
| Evaporation leading to increased solute concentration. | Maintain proper humidity in the incubator; ensure flasks/plates are sealed correctly.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Wear appropriate personal protective equipment (PPE).
-
Weighing: Carefully weigh out the required amount of this compound powder. (For 1 mL of a 10 mM stock, using a hypothetical MW of 300 g/mol , you would need 3 mg).
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, briefly warm the tube to 37°C and sonicate in a water bath for 5-10 minutes.[6] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term use.
Protocol 2: Recommended Dilution Method to Prevent Precipitation
This protocol is for preparing 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock.
-
Pre-warm Media: Place a 15 mL conical tube containing 10 mL of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Prepare Intermediate Dilution: In a sterile 1.5 mL microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed media. This creates a 100 µM intermediate solution (a 1:100 dilution). Vortex gently to mix.
-
Final Dilution: Take the 10 mL of pre-warmed media from the incubator. While gently vortexing the 15 mL tube, add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of media. This achieves the final 10 µM concentration (a 1:10 dilution).
-
Final Mix & Use: Cap the tube and invert it several times to ensure homogeneity. Use the media immediately for your experiment.
Protocol 3: Visual Assessment of this compound Solubility
-
Preparation: Set up a series of sterile, clear 1.5 mL microcentrifuge tubes.
-
Media Aliquots: Add 1 mL of your complete, pre-warmed cell culture medium to each tube.
-
Serial Addition: Create a range of concentrations. For example, add this compound stock solution to achieve final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Also include a "vehicle control" tube with an equivalent amount of DMSO but no this compound.
-
Incubation: Incubate all tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for 24 hours.
-
Observation: After incubation, visually inspect each tube against a dark background for any signs of cloudiness, crystals, or precipitate. The highest concentration that remains perfectly clear is your maximum working solubility limit under those conditions.
Signaling Pathway Diagrams
This compound and the FXR Signaling Pathway in MAFLD
This compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease (MAFLD) by activating the Farnesoid X Receptor (FXR).[4]
Caption: this compound activates FXR, inhibiting SREBP-1c and lipogenesis.
This compound and the Src/STAT3/c-Myc Pathway in Cancer Cells
In cancer models, this compound can inhibit the Src-STAT3 pathway, which promotes the degradation of the c-Myc oncoprotein.[6][7]
Caption: this compound inhibits Src/STAT3 signaling, promoting c-Myc degradation.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 13. Natural Product Sciences [e-nps.or.kr]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. phytotechlab.com [phytotechlab.com]
Technical Support Center: Lusianthridin for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Lusianthridin in in vivo experiments. The following information is designed to address common challenges and questions regarding vehicle control selection, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenanthrene derivative with multiple known mechanisms of action. It has been shown to inhibit platelet aggregation by targeting the arachidonic acid-thromboxane and adenylate cyclase pathways, including inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2] Additionally, this compound can activate AMP-activated protein kinase (AMPK), leading to the inhibition of hepatic de novo lipogenesis.[3] It has also been found to ameliorate metabolic dysfunction-associated fatty liver disease (MAFLD) through the activation of the farnesoid X receptor (FXR) signaling pathway.[4]
Q2: What are the known pharmacokinetic properties of this compound?
A2: In rats, orally administered this compound is quickly absorbed, reaching maximum plasma concentration at approximately 22 minutes.[5] The elimination half-life from plasma is between 83 and 104 minutes, with an oral absolute bioavailability of about 30.93%.[5] The primary metabolic pathways include demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation.[5][6]
Q3: Has this compound been used in animal models of disease?
A3: Yes, this compound has been evaluated in rodent models. For instance, it has been studied in a high-fat diet-induced model of metabolic dysfunction-associated fatty liver disease (MAFLD) in mice.[4] It has also been investigated for its protective effects against cadmium-induced functional and cellular damage in the thyroid of rats.[7]
Q4: What are some potential toxicities associated with this compound?
A4: In vitro studies on RAW 264.7 macrophage cells have shown that this compound significantly decreases cell viability at concentrations of 50 µM and 100 µM.[8] Lower concentrations did not show significant cytotoxicity.[8] In vivo toxicity studies are limited; however, a study on cadmium-induced toxicity in rats suggested a protective role of this compound.[7] Researchers should conduct dose-response toxicity studies in their specific animal model.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
-
Problem: this compound is a hydrophobic molecule with poor water solubility, making it challenging to prepare formulations for in vivo administration.
-
Solution:
-
Co-solvents: Use a mixture of solvents to improve solubility. A common starting point for poorly soluble compounds is a ternary vehicle system.
-
Excipients: Consider the use of solubilizing excipients such as cyclodextrins or surfactants.
-
Formulation Development: If simple solvent mixtures are insufficient, more advanced formulation strategies like solid dispersions may be necessary to improve bioavailability.[9]
-
Issue 2: Vehicle-Induced Effects Obscuring this compound's Activity
-
Problem: The vehicle used to dissolve this compound may have its own biological effects, confounding the interpretation of the experimental results.
-
Solution:
-
Proper Control Group: Always include a vehicle control group that receives the same volume and formulation of the vehicle without this compound.
-
Minimize Solvent Concentration: Keep the concentration of organic solvents like DMSO to a minimum.
-
Literature Review: Research the potential effects of your chosen vehicle components in the specific animal model and for the endpoints you are measuring.
-
Issue 3: Inconsistent Results Between Experiments
-
Problem: High variability in experimental outcomes when using this compound.
-
Solution:
-
Formulation Consistency: Ensure the this compound formulation is prepared consistently for each experiment. Pay close attention to the order of mixing, temperature, and final concentration.
-
Animal Handling: Standardize all animal handling procedures, including the route and timing of administration.
-
Stability: Assess the stability of this compound in your chosen vehicle over the duration of the experiment.
-
Vehicle Control Selection and Formulation Data
The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound. Due to its hydrophobic nature, a multi-component vehicle system is often required. Below is a table summarizing common vehicles and their properties for consideration.
| Vehicle Component | Class | Properties & Considerations | Recommended Max. Concentration (General) |
| Dimethyl sulfoxide (DMSO) | Organic Solvent | Excellent solubilizing power for many nonpolar compounds. Can have biological effects and toxicity at higher concentrations. | < 10% for intraperitoneal (IP) injection; < 5% for intravenous (IV) injection |
| Polyethylene glycol 300/400 (PEG 300/400) | Polymer | Water-miscible co-solvent that can improve the solubility of hydrophobic compounds. Generally considered safe. | Up to 40% |
| Tween 80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to increase solubility and stability of formulations. Can cause hypersensitivity reactions in some cases. | 1-10% |
| Saline (0.9% NaCl) | Aqueous Base | The primary aqueous component of the final formulation. Should be sterile and isotonic. | q.s. to final volume |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform suspensions for oral gavage. Does not solubilize but keeps the compound suspended. | 0.5-2.5% |
Example Formulation Protocol (Hypothetical, based on common practice for similar compounds):
For a compound like this compound, a common approach for oral administration would be to first dissolve it in a small amount of an organic solvent and then dilute it in a vehicle containing a co-solvent and/or a surfactant.
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the final vehicle. An example could be a mixture of PEG 400 and Tween 80 in saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure it remains in solution. The final concentration of DMSO should be kept to a minimum.
Experimental Protocols
Protocol 1: Evaluation of this compound in a High-Fat Diet (HFD)-Induced MAFLD Mouse Model
This protocol is based on the methodology described by Yu et al., 2024.[4]
-
Animal Model: Male C57BL/6J mice.
-
Induction of MAFLD: Feed mice a high-fat diet (HFD) for 12 weeks.
-
Treatment:
-
Divide the mice into a control group and a this compound treatment group.
-
Administer this compound orally for 6 weeks. A vehicle control group receiving the same formulation without this compound must be included.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake.
-
At the end of the treatment period, collect blood and liver tissue.
-
Analyze serum levels of triacylglycerol, low-density lipoprotein cholesterol, and alanine aminotransferase.
-
Assess hepatic lipid accumulation through histological analysis (e.g., Oil Red O staining).
-
Analyze gene and protein expression of markers related to lipogenesis and inflammation in the liver.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound research.
Caption: this compound's inhibitory effect on platelet aggregation signaling pathways.
Caption: this compound activates AMPK to inhibit de novo lipogenesis.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation [mdpi.com]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, bioavailability, and metabolism studies of this compound, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound metabolites in rat liver microsomes by liquid chromatography combined with electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective role of this compound in attenuating cadmium-induced functional and cellular damage in rat thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of this compound on Hemin-Induced Low-Density Lipoprotein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lusianthridin HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Lusianthridin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a C18 column for this compound analysis?
A good starting point for developing a separation method for this compound on a C18 column would be to use a mobile phase consisting of a mixture of acetonitrile and water. Given that this compound is a phenanthrene derivative, a common starting point for similar compounds is a gradient elution. For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute compounds with higher hydrophobicity. The detection wavelength for related phenanthrene compounds has been successful around 261 nm.[1]
Q2: How can I improve the peak shape for this compound?
Peak tailing is a common issue, especially with phenolic compounds. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can help. For acidic compounds, a lower pH (around 2.5-3.5) can suppress ionization and reduce tailing.
-
Mobile Phase Composition: The choice and ratio of organic solvents can impact peak shape. Experimenting with methanol instead of, or in addition to, acetonitrile might be beneficial.
-
Column Choice: Not all C18 columns are the same. A column with high-purity silica and effective end-capping can minimize secondary interactions that lead to tailing.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[2] If this compound has low solubility in the mobile phase, use a stronger, compatible solvent and inject a smaller volume.
Q3: What should I do if I am not seeing any peaks for this compound?
If you are not observing any peaks, consider these possibilities:
-
Solubility and Sample Preparation: Ensure that this compound is fully dissolved in your sample solvent. This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] After dissolution, ensure the sample solvent is miscible with your mobile phase.
-
Detection Wavelength: Confirm that your detector is set to an appropriate wavelength for this compound. While 261 nm is a good starting point based on similar compounds, it would be best to determine the UV maximum of this compound in your mobile phase using a UV-Vis spectrophotometer or a diode array detector.
-
Retention: It is possible that this compound is very strongly retained on the column. You can try a stronger mobile phase (higher percentage of organic solvent) or a gradient that goes to a high organic percentage to elute it.
-
System Issues: Check the HPLC system for any leaks, blockages, or pump issues that might prevent the sample from reaching the detector.
Troubleshooting Guides
Issue 1: Poor Resolution or Overlapping Peaks
Poor resolution between this compound and other components in your sample can be a significant challenge.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Strength | If peaks are eluting too early and are poorly resolved, decrease the organic solvent percentage in your mobile phase to increase retention and improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be necessary. |
| Incorrect Mobile Phase Composition | The selectivity of the separation can be altered by changing the organic modifier. Try substituting acetonitrile with methanol or using a combination of both. The different solvent properties can change the elution order and improve resolution. |
| Suboptimal Column Temperature | Increasing the column temperature can decrease mobile phase viscosity, which may improve efficiency and resolution. However, be mindful of the thermal stability of this compound. A good starting point is ambient temperature, with incremental increases to find the optimum. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or diluting the sample. |
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | This is common with phenolic compounds on silica-based C18 columns. Lowering the mobile phase pH with an acid modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups and reduce tailing. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. |
| Dead Volume | Excessive tubing length or improper fittings between the column and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
| Guard Column Issues | A contaminated or worn-out guard column can lead to peak shape problems. Replace the guard column cartridge. |
Issue 3: Retention Time Instability
Fluctuations in retention times can make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is prepared fresh and accurately. If using a gradient, ensure the pump's mixing performance is optimal. Premixing the mobile phase can sometimes improve stability. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.[2] |
| Poor Column Equilibration | Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes or more, especially when changing mobile phases. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. Air bubbles in the pump or detector can cause pressure fluctuations and retention time shifts. |
Experimental Protocols
Recommended Starting HPLC Method for this compound Analysis
This protocol is a suggested starting point for method development and may require further optimization for your specific sample matrix and instrumentation.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 10-100 µg/mL).
- Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 261 nm |
| Injection Volume | 10 µL |
3. Method Optimization:
- Isocratic vs. Gradient: If the initial gradient elution shows a well-resolved peak for this compound, you can develop an isocratic method using the mobile phase composition at which the peak elutes for simpler and faster analysis.
- Mobile Phase pH: The addition of formic acid is to improve peak shape. The concentration can be adjusted, or other modifiers like acetic acid or phosphoric acid can be evaluated.
- Organic Modifier: If resolution is not optimal, try substituting acetonitrile with methanol or using different ratios of the two.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Relationship between HPLC parameters and separation outcomes.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. This compound | CAS:87530-30-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Lusianthridin Mass Spectrometry Fragmentation: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of lusianthridin. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected mass of the precursor ion for this compound?
A1: this compound has a molecular formula of C₁₅H₁₄O₃ and a monoisotopic mass of approximately 242.089 g/mol .[1][2] Depending on the ionization mode, you should look for the following precursor ions:
-
Positive Ion Mode: [M+H]⁺ at m/z 243.096.
-
Negative Ion Mode: [M-H]⁻ at m/z 241.082.[1]
A common issue is not observing the expected precursor ion. This could be due to in-source fragmentation, poor ionization efficiency, or incorrect instrument settings. Ensure your instrument is properly calibrated and consider optimizing ionization source parameters.
Q2: What are the major fragment ions observed for this compound in negative ion mode ESI-MS/MS?
A2: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 241.0870 is the precursor ion. The most abundant fragment ions typically observed are detailed in the table below.[1]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 241.0870 | 226.0630 | •CH₃ (Methyl radical) |
| 241.0870 | 227.0664 | Not a direct fragment, likely an isotope peak of the m/z 226 ion |
| 241.0870 | 198.0679 | CO (Carbon monoxide) from the m/z 226 fragment |
Q3: I am not observing the expected fragment at m/z 226.0630 in negative ion mode. What could be the reason?
A3: The fragment at m/z 226.0630 results from the loss of a methyl radical (•CH₃) from the methoxy group of this compound. If you are not observing this peak, consider the following:
-
Collision Energy: The collision-induced dissociation (CID) energy might be too low to induce this fragmentation. Try increasing the collision energy in your MS/MS experiment.
-
Instrument Type: The efficiency of radical loss can vary between different instrument types (e.g., quadrupole, ion trap, TOF).
-
Compound Purity: Impurities in your sample might be suppressing the ionization of this compound or leading to a more complex fragmentation pattern.
Q4: What is the proposed fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-containing compounds, leading to a radical cation at m/z 228.
-
Loss of carbon monoxide (CO): Phenolic compounds often lose CO from the aromatic ring structure. This could occur from the precursor or from subsequent fragments.
-
Benzylic cleavage: The bond adjacent to the dihydrophenanthrene ring system can cleave.
The following table summarizes the proposed major fragment ions for this compound in positive ion mode.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 243.096 | 228.073 | •CH₃ (Methyl radical) |
| 243.096 | 215.065 | CO + H₂ |
| 228.073 | 200.078 | CO (Carbon monoxide) |
Q5: My MS/MS spectrum is very noisy and I cannot clearly identify the fragment ions. What are the possible causes and solutions?
A5: A noisy MS/MS spectrum can be caused by several factors:
-
Low signal intensity: The concentration of your this compound sample may be too low. Try to concentrate your sample or inject a larger volume if possible.
-
Matrix effects: Components in your sample matrix could be suppressing the ionization of this compound. Improve your sample preparation protocol, for instance by using solid-phase extraction (SPE) to clean up the sample.
-
Instrument contamination: The mass spectrometer might be contaminated. Perform a system clean and calibration as per the manufacturer's instructions.
-
Improper collision energy: If the collision energy is too high, it can lead to excessive fragmentation and a noisy baseline. Optimize the collision energy to obtain a cleaner spectrum with well-defined fragment ions.
Experimental Protocol: LC-MS/MS Analysis of this compound
This section provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solution.
-
Biological Samples (e.g., plasma): Protein precipitation is a common method for plasma samples. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated to dryness and reconstituted in the mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size) is suitable.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 120-150 °C).
-
Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation (e.g., 600 L/hr at 350-450 °C).
-
Collision Gas: Argon is commonly used.
-
Collision Energy: Optimize for each precursor ion to achieve a good fragmentation pattern. A starting point could be a ramp from 10-40 eV.
Fragmentation Pathway Diagrams
The following diagrams illustrate the proposed fragmentation pathways of this compound in both negative and positive ion modes.
Caption: Proposed fragmentation of this compound in negative ion mode.
Caption: Proposed fragmentation of this compound in positive ion mode.
References
Lusianthridin experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Lusianthridin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenanthrene compound isolated from Dendrobium venustum.[1] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] It also exhibits other biological activities, including inhibition of platelet aggregation and antioxidant effects.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-purity DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller volumes for single use. For storage, it is recommended to keep the stock solutions at -20°C for use within one month or at -80°C for up to six months.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. If precipitation is observed, gentle warming at 37°C and sonication can aid in redissolving the compound.[3]
Q3: What is the recommended purity of this compound for in vitro experiments?
A3: For reliable and reproducible results, it is crucial to use this compound with a purity of >98%. The purity of the compound should be verified by methods such as NMR spectroscopy.[4] Impurities can lead to off-target effects and contribute to experimental variability.
Q4: Can serum in the cell culture medium affect the activity of this compound?
A4: Yes, components in serum can potentially interact with this compound, affecting its bioavailability and activity. Serum starvation is a common technique to synchronize cells and can enhance the apparent activity of some compounds by removing confounding factors present in the serum.[5][6] When designing experiments, consider the potential impact of serum and, if necessary, perform pilot studies to determine the optimal serum concentration.
Q5: Are there known off-target effects for this compound?
A5: While the primary target of this compound is AMPK, like many natural products, it may have other cellular targets. For example, it has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[1] It is important to consider potential off-target effects when interpreting experimental data. Including appropriate controls, such as using cells with genetic knockout or knockdown of the intended target (AMPK), can help to confirm that the observed effects are indeed mediated by the target of interest.
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of AMPK Signaling
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3] - Protect stock solutions from light, as phenanthrene compounds can be light-sensitive. |
| Suboptimal Cell Conditions | - Use cells with a low passage number, as high-passage cells can exhibit altered signaling responses.[7] - Ensure cells are healthy and in the exponential growth phase before treatment. - Consider serum-starving cells prior to this compound treatment to enhance AMPK activation.[6] |
| Incorrect Dosage | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. - Ensure accurate dilution of the stock solution. |
| Assay-Specific Issues (Western Blot) | - Include a positive control for AMPK activation (e.g., AICAR, metformin). - Use fresh lysis buffer containing phosphatase and protease inhibitors. - Optimize antibody concentrations and incubation times. |
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - If precipitation occurs, try pre-warming the medium and the this compound stock solution to 37°C before mixing. - Consider using a lower final concentration of DMSO (typically ≤ 0.5%). |
| Cell Seeding Density | - Ensure a consistent and optimal cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment. |
| Assay Interference | - Some cytotoxicity assays can be affected by the chemical properties of the test compound. If using colorimetric or fluorometric assays, run a control with this compound in cell-free medium to check for direct interference. - Consider using an alternative method to confirm results (e.g., trypan blue exclusion, live/dead staining). |
| Inconsistent Incubation Times | - Adhere to a strict and consistent incubation time for all experiments. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound in Platelet Aggregation
| Agonist | IC50 (mM) |
| Arachidonic Acid | 0.02 ± 0.001[1] |
| Collagen | 0.14 ± 0.018[1] |
| Adenosine Diphosphate (ADP) | 0.22 ± 0.046[1] |
Table 2: Inhibitory Concentrations (IC50) of this compound on Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 (µM) |
| COX-1 | 10.81 ± 1.12[1] |
| COX-2 | 0.17 ± 1.62[1] |
Table 3: Effect of this compound on Hemin-Induced LDL Oxidation
| Parameter | This compound Concentration | Effect |
| TBARS Formation | 1 and 2 µM | Significant inhibition[8] |
| Cholesteryl Arachidonate Reduction | 1 and 2 µM | Attenuated reduction[8] |
| Cholesteryl Linoleate Reduction | 1 and 2 µM | Attenuated reduction[8] |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium (with or without serum, as per experimental design) containing various concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
-
Protocol 2: Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add this compound at various concentrations or a vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding an agonist such as ADP, collagen, or arachidonic acid.
-
Measure the change in light transmission using an aggregometer for 6 minutes.[4]
-
Calculate the percentage of inhibition of platelet aggregation compared to the vehicle control.
-
Mandatory Visualizations
Caption: this compound activates AMPK, leading to the phosphorylation and inactivation of ACC, which in turn inhibits de novo lipogenesis.
Caption: this compound inhibits platelet aggregation by blocking the activity of COX-1 and COX-2 enzymes, thereby reducing the production of Thromboxane A2.
Caption: A logical workflow for experiments with this compound, highlighting key troubleshooting checkpoints to ensure data reproducibility.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Potential and Therapeutic Effectiveness of this compound in Medicine: An Update on Dihydrophenanthrene from Dendrobium venustum | Bentham Science [eurekaselect.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of serum starvation and chemical inhibitors on cell cycle synchronization of canine dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Lusianthridin and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenanthrene compound Lusianthridin with well-established selective cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. The information presented is based on available experimental data to assist in evaluating their potential as anti-inflammatory agents.
Executive Summary
This compound, a phenanthrene derivative isolated from Dendrobium venustum, has demonstrated significant inhibitory activity against the COX-2 enzyme, suggesting its potential as a novel anti-inflammatory agent.[1][2][3] This guide synthesizes in vitro data to compare its efficacy and selectivity with that of commercially successful COX-2 inhibitors. While direct comparative studies are limited, this document collates available data to provide a preliminary assessment.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Celecoxib, Rofecoxib, and Etoricoxib against COX-1 and COX-2. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Data Source(s) |
| This compound | 10.81 ± 1.12 | 0.17 ± 1.62 | ~63.6 | [2][3] |
| Celecoxib | 15 | 0.04 | ~375 | [4] |
| 16 | 0.54 | ~29.6 | ||
| >100 (human whole blood) | 0.8 (human whole blood) | >125 | [5] | |
| Rofecoxib | >50 (U937 cells) | 0.018 - 0.026 (osteosarcoma & CHO cells) | >1923 - 2777 | [6][7] |
| 18.8 ± 0.9 (human whole blood) | 0.53 ± 0.02 (human whole blood) | ~35.5 | [8] | |
| Etoricoxib | 116 (human whole blood) | 1.1 (human whole blood) | ~106 | [5][9] |
| 12.1 (U937 microsomes) | 0.079 (CHO cells) | ~153 | [9] |
Experimental Protocols
The data presented above are primarily derived from two key in vitro assays: the COX Fluorescent Inhibitor Screening Assay and the Human Whole Blood Assay.
COX Fluorescent Inhibitor Screening Assay
This assay is a common method to determine the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The COX enzyme first converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity is coupled to a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), which is oxidized to the highly fluorescent resorufin. The rate of fluorescence increase is proportional to the COX activity.
General Protocol:
-
Reagent Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe are prepared in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths typically around 535 nm and 587 nm, respectively.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (vehicle-treated) wells. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the complex environment of whole blood.
Principle: The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity.
-
COX-1 activity is typically assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, which is produced by platelets upon blood clotting.
-
COX-2 activity is measured by quantifying the production of prostaglandin E2 (PGE2) by monocytes after stimulation with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant (for COX-2 assay) or no anticoagulant (for COX-1 assay).
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a specific duration.
-
COX-1 Assay (TXB2 production): For the COX-1 assay, the blood is allowed to clot at 37°C for a set time (e.g., 1 hour). The serum is then separated by centrifugation.
-
COX-2 Assay (PGE2 production): For the COX-2 assay, heparinized blood is stimulated with LPS (e.g., 10 µg/mL) and incubated for an extended period (e.g., 24 hours) at 37°C to induce COX-2 expression and PGE2 synthesis. The plasma is then separated by centrifugation.
-
Prostaglandin Measurement: The concentrations of TXB2 in the serum and PGE2 in the plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated relative to the vehicle-treated controls. IC50 values are then determined from the concentration-response curves.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the established anti-inflammatory mechanism of COX-2 inhibitors and a putative broader anti-inflammatory pathway for this compound.
Caption: Arachidonic acid cascade and the inhibitory action of COX inhibitors.
References
- 1. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rofecoxib from MedChemExpress | Labcompare.com [labcompare.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Lusianthridin and Aspirin: A Comparative Guide on Antiplatelet Activity
In the landscape of antiplatelet therapies, aspirin has long been the cornerstone for preventing cardiovascular events. However, the exploration of novel compounds with potentially improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research. This guide provides a detailed comparison of the antiplatelet activities of lusianthridin, a phenanthrene derivative isolated from the orchid Dendrobium venustum, and aspirin, based on available experimental data.
Mechanism of Action
This compound exerts its antiplatelet effect through a multi-faceted approach. It has been shown to inhibit platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (ADP).[1][2] The primary mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] Molecular docking studies suggest that this compound binds to the entrance of the COX-1 enzyme and the active region of the COX-2 enzyme.[1][2] Furthermore, this compound has been observed to inhibit the ADP-induced suppression of cyclic adenosine monophosphate (cAMP) formation in platelets, suggesting an additional mechanism of action via the adenylate cyclase pathway.[1][2]
Aspirin , on the other hand, functions through the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme.[3][4] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[3][5][6][7] The inhibition of COX-1 by aspirin is permanent for the lifespan of the platelet, which is approximately 7 to 10 days.[3][7]
Quantitative Comparison of Antiplatelet Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and aspirin on platelet aggregation and COX enzyme activity. It is important to note that these data are compiled from different studies and direct, head-to-head comparative studies under identical experimental conditions are limited.
Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Agonist | IC50 (mM) |
| Arachidonic Acid | 0.02 ± 0.001 |
| Collagen | 0.14 ± 0.018 |
| Adenosine Diphosphate (ADP) | 0.22 ± 0.046 |
| Data from Swe et al., 2021.[1][2] |
Table 2: Inhibitory Concentration (IC50) of this compound on COX Enzymes
| Enzyme | IC50 (µM) |
| COX-1 | 10.81 ± 1.12 |
| COX-2 | 0.17 ± 1.62 |
| Data from Swe et al., 2021.[1][2] |
Table 3: Antiplatelet Activity of Aspirin
| Parameter | Observation |
| Platelet Aggregation Inhibition (Arachidonic Acid-induced) | Nearly complete at 37.5 mg daily dose.[8] |
| COX-1 Inhibition | Irreversible; ~150-200 fold more potent against COX-1 than COX-2.[4] |
| Thromboxane B2 Suppression | >98% suppression at 37.5 mg daily dose.[8] |
| Note: Direct IC50 values for aspirin on platelet aggregation under the same conditions as the this compound study are not readily available in the provided search results. Aspirin's potency is often described by its effective dosage in vivo. |
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the antiplatelet activity of this compound and Aspirin.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. bpac.org.nz [bpac.org.nz]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Lusianthridin and Other c-Myc Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Myc inhibitor Lusianthridin with other established alternatives. The following sections detail the mechanism of action, present supporting experimental data, and outline key experimental protocols.
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is implicated in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its nature as a transcription factor lacking a conventional enzymatic active site has rendered it a challenging target for small molecule inhibition.[1] This guide focuses on this compound, a phenanthrene compound isolated from Dendrobium venustum, and compares its efficacy with other known direct and indirect c-Myc inhibitors.[3]
This compound: An Indirect c-Myc Inhibitor
Comparative Efficacy of c-Myc Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other direct and indirect c-Myc inhibitors. It is important to note the different mechanisms of action when comparing these compounds. Direct inhibitors typically disrupt the c-Myc/Max heterodimerization, while indirect inhibitors affect c-Myc expression, stability, or the activity of downstream effectors.
Table 1: Quantitative Data for this compound
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Human lung cancer cell lines | Cytotoxicity | Appreciable | [5] |
Note: Specific IC50 values for this compound's direct effect on c-Myc are not available in the reviewed literature. The data presented reflects its cytotoxic activity in cancer cells where c-Myc is a known driver.
Table 2: Quantitative Data for Other c-Myc Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | Assay | IC50 | Citation |
| Direct Inhibitors | |||||
| 10058-F4 | Disrupts c-Myc/Max dimerization | HL60 | Cell Proliferation | 49.0 µM | [6] |
| A549 | Cell Viability | 82.8 µM | [6] | ||
| MCF7 | Cell Viability | 70.5 µM | [6] | ||
| 10074-G5 | Disrupts c-Myc/Max dimerization | c-Myc-Max dimerization | 146 µM | [7] | |
| Mycro2 | Inhibits c-Myc/Max DNA binding | Myc/Max DNA binding | 23 µM | [3] | |
| F0909-0073 | Disrupts c-Myc/Max interaction | D341, HL-60, HT-29 | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [2][8] |
| F0909-0360 | Disrupts c-Myc/Max interaction | D341, HL-60, HT-29 | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [2][8] |
| F1021-0686 | Disrupts c-Myc/Max interaction | D341, HL-60, HT-29 | Cytotoxicity | 0.209 ± 0.094 to 3.21 ± 0.75 μM | [2][8] |
| MYCMI-6 | Disrupts c-Myc/Max interaction | Myc-driven tumor cells | Cell Growth | <0.5 µM | [7][9] |
| Indirect Inhibitors | |||||
| JQ1 | BET bromodomain inhibitor | Multiple Myeloma cell lines | Cell Proliferation | ~0.25 µM | [10] |
| BI8622 | HUWE1 ubiquitin ligase inhibitor | HUWE1 inhibition | 3.1 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of c-Myc inhibitors.
Western Blot Analysis for c-Myc Protein Levels
Objective: To qualitatively and quantitatively assess the effect of an inhibitor on c-Myc protein expression in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, H460) at an appropriate density and incubate overnight. Treat cells with the inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.[1][11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the c-Myc protein levels to the loading control.[12]
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a c-Myc inhibitor on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2][13]
Quantitative Real-Time PCR (qPCR) for c-Myc Target Gene Expression
Objective: To assess the effect of an inhibitor on the transcriptional activity of c-Myc by measuring the mRNA levels of its known target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cancer cells with the inhibitor as described for the Western blot protocol. Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the c-Myc target gene of interest (e.g., ODC1, NCL), and a SYBR Green or probe-based qPCR master mix. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.[14]
Visualizations
c-Myc Signaling Pathway and Point of Inhibition for this compound
Caption: this compound inhibits the Src-STAT3 signaling pathway.
General Experimental Workflow for Evaluating c-Myc Inhibitors
Caption: Workflow for assessing the efficacy of c-Myc inhibitors.
Comparative Mechanisms of c-Myc Inhibition
Caption: Diverse mechanisms of action for c-Myc inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of c-myc gene products: c-myc mRNA and protein expression in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Lusianthridin: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Lusianthridin, a phenanthrene compound isolated from orchids of the Dendrobium genus, has emerged as a promising candidate in anticancer research. This guide provides a comparative analysis of this compound's anticancer effects, drawing on available preclinical data and placing it in context with other relevant compounds. While direct xenograft model data for this compound is limited in publicly available literature, this document synthesizes its demonstrated in vitro efficacy and compares it with the in vivo performance of other phenanthrene derivatives and compounds from Dendrobium species in xenograft models.
Comparative Efficacy: this compound vs. Alternative Compounds
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. To contextualize its potential for in vivo applications, the following table compares its activity with that of other phenanthrene derivatives and Dendrobium-derived compounds that have been evaluated in xenograft models.
| Compound | Cancer Type | Model | Efficacy | Reference |
| This compound | Human Lung Cancer (A549), Human Ovarian Adenocarcinoma (SK-OV-3), Human Promyelocytic Leukemia (HL-60) | In vitro cell culture | ED50 values of 7.7, 9.4, and 9.5 μM, respectively.[1] | [1] |
| Moscatilin | Breast Cancer | MDA-MB-231 xenograft in nude mice | Suppressed tumor growth and progression. | [2] |
| Phenanthrene Derivative (T26) | Pancreatic Cancer | Human pancreatic cancer cell line xenograft in nude mice | Inhibited tumor growth.[3] | [3] |
| Erianthridin | Non-small Cell Lung Cancer | In vitro 3D tumorigenesis assay | Suppressed lung cancer cell proliferation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established methods used for evaluating anticancer compounds in preclinical models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, SK-OV-3, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound or a comparator compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal effective concentration (ED50).
Xenograft Mouse Model of Cancer
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of a compound.
-
Animal Models: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor cells.[5]
-
Cell Implantation: A specific number of human cancer cells (e.g., MDA-MB-231 for breast cancer) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.[2][5]
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated using a standard formula (e.g., Volume = 0.5 × length × width²).
-
Drug Administration: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The test compound (e.g., Moscatilin, T26) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[3]
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Further analyses, such as histopathology and biomarker assessment, can also be performed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which an anticancer compound exerts its effects is critical for drug development.
Proposed Signaling Pathway for this compound's Anticancer Activity
Based on preliminary research, this compound is suggested to target cancer stem cells by suppressing the Src-STAT3 signaling pathway. This pathway is crucial for cancer cell survival, proliferation, and metastasis.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orchidaceae-Derived Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erianthridin Induces Non-small Cell Lung Cancer Cell Apoptosis through the Suppression of Extracellular Signal-regulated Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Lusianthridin and Metformin: A Comparative Analysis in Preclinical Models of Metabolic Disease
For Immediate Release
This guide provides a detailed comparison of Lusianthridin and Metformin, two compounds with significant potential in the management of metabolic diseases. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action and effects on key metabolic parameters, supported by experimental data from preclinical studies.
Executive Summary
Metformin is a cornerstone therapy for type 2 diabetes, known for its multifaceted mechanisms that primarily decrease hepatic glucose production and improve insulin sensitivity. This compound, a natural phenanthrene compound, has emerged as a promising agent with beneficial effects on lipid metabolism. While both compounds show therapeutic potential in metabolic disease models, their primary mechanisms and metabolic targets appear to differ. This guide synthesizes the available preclinical data to facilitate a direct comparison of their efficacy and modes of action.
Mechanisms of Action
This compound: A Modulator of Lipid Metabolism
This compound has been shown to exert its effects through the activation of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] In studies using high-fat diet-induced models of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound was found to decrease the expression of sterol regulatory element-binding protein 1c (Srebp1c) and its downstream targets involved in de novo lipogenesis.[1] Additionally, some research suggests this compound can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leading to the inhibition of hepatic de novo lipogenesis.[2]
Metformin: A Multi-Targeted Antihyperglycemic Agent
Metformin's primary mechanism involves the reduction of hepatic glucose production.[3][4][5] It achieves this through various pathways, including the activation of AMPK, which in turn inhibits gluconeogenic gene expression.[3][4] Metformin also enhances peripheral glucose uptake and utilization, improves insulin sensitivity, and has been shown to modulate the gut microbiome, which may contribute to its overall metabolic benefits.[6]
Comparative Efficacy in Metabolic Disease Models
Direct head-to-head comparative studies of this compound and Metformin are limited. However, by examining their effects in similar preclinical models, primarily high-fat diet-induced obesity in mice, we can draw informative comparisons.
Effects on Glucose Homeostasis
Metformin has a well-documented and robust effect on improving glucose homeostasis. In high-fat diet-fed mice, Metformin treatment has been shown to significantly improve glucose tolerance and reduce fasting blood glucose and insulin levels.[3][4][7][8][9]
Data on this compound's direct impact on glucose tolerance and insulin sensitivity in high-fat diet-induced obese models is less established. However, in a streptozotocin-induced model of gestational diabetes in rats, this compound treatment significantly suppressed glucose levels and improved insulin levels.[10]
Table 1: Comparison of Effects on Glucose Metabolism
| Parameter | This compound | Metformin |
| Fasting Blood Glucose | Significant reduction in a gestational diabetes rat model.[10] | Significant reduction in high-fat diet-fed mice.[7][8][9] |
| Glucose Tolerance | Data not available in HFD models. | Markedly improved in high-fat diet-fed mice.[3][4][9][11] |
| Insulin Sensitivity | Suppressed HOMA-IR in a gestational diabetes rat model.[10] | Improved insulin sensitivity in high-fat diet-fed mice.[12] |
| Hepatic Gluconeogenesis | Data not available. | Significantly inhibited.[3][4][5] |
Effects on Lipid Metabolism
This compound has demonstrated significant beneficial effects on lipid profiles. In a high-fat diet-induced MAFLD mouse model, this compound treatment led to a notable decrease in serum and hepatic triacylglycerol, as well as serum low-density lipoprotein (LDL) cholesterol.[1]
Metformin also positively impacts lipid metabolism, though this is often considered a secondary benefit to its glycemic control. Studies in high-fat diet-fed mice have shown that Metformin can reduce plasma levels of total cholesterol, LDL-cholesterol, and triglycerides.[9]
Table 2: Comparison of Effects on Lipid Metabolism
| Parameter | This compound | Metformin |
| Serum Triglycerides | Significantly decreased in HFD-induced MAFLD mice.[1] | Significantly decreased in high-fat diet-fed mice.[9] |
| Hepatic Triglycerides | Significantly decreased in HFD-induced MAFLD mice.[1] | Data not as consistently reported as serum levels. |
| Serum LDL Cholesterol | Significantly decreased in HFD-induced MAFLD mice.[1] | Significantly decreased in high-fat diet-fed mice.[9] |
| De Novo Lipogenesis | Inhibited in primary mouse hepatocytes.[2] | Reduced. |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is widely used to study obesity and associated metabolic disorders.
-
Animals: Typically, male C57BL/6J mice are used.
-
Diet: Mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.[12][13] A control group is fed a standard chow diet.
-
Drug Administration:
-
This compound: Administered orally (e.g., by gavage) at specified doses for a defined treatment period. In the MAFLD study, mice were treated for six weeks.[1]
-
Metformin: Typically administered in drinking water or by oral gavage at doses ranging from 50 to 300 mg/kg/day for several weeks.[4][5][7][12]
-
-
Key Outcome Measures:
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways for this compound and Metformin.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of these compounds in a high-fat diet-induced obesity model.
Conclusion
This compound and Metformin both demonstrate significant therapeutic potential in preclinical models of metabolic disease, albeit through different primary mechanisms. Metformin remains a potent antihyperglycemic agent with well-established effects on hepatic glucose production and insulin sensitivity. This compound shows strong promise as a modulator of lipid metabolism, with clear benefits in models of fatty liver disease.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. Future research should focus on evaluating this compound's impact on glucose homeostasis in diet-induced obesity models to provide a more direct comparison with Metformin. This will be crucial for determining their respective and combined therapeutic potential for the complex pathology of metabolic syndrome.
References
- 1. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. drc.bmj.com [drc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Metformin on Obesity-Induced Dysfunctional Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Prevents Fatty Liver and Improves Balance of White/Brown Adipose in an Obesity Mouse Model by Inducing FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Lusianthridin and Other FXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lusianthridin and other prominent Farnesoid X Receptor (FXR) agonists. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this therapeutic area.
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic regulation has made it a promising therapeutic target for a range of conditions, including metabolic dysfunction-associated fatty liver disease (MAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC).[3][4] A number of synthetic and natural compounds have been identified as FXR agonists, with several advancing to clinical trials. This guide focuses on a comparative analysis of this compound, a naturally derived phenanthrene, against established synthetic FXR agonists such as Obeticholic Acid (OCA), Cilofexor, and Tropifexor.
Quantitative Comparison of FXR Agonists
The following table summarizes the key characteristics and potency of this compound and other selected FXR agonists. Potency is presented as the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that is required for 50% of the maximum possible effect.
| Agonist | Chemical Class | Potency (EC50) | Key Experimental Findings |
| This compound | Phenanthrene | Not explicitly reported in reviewed literature. | Binds to the FXR ligand-binding domain and activates its transcriptional activity. Ameliorates high-fat diet-induced MAFLD in mice in an FXR-dependent manner, reducing serum and hepatic triacylglycerol, and hepatic inflammation.[3] |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analog | 99 nM[5] | The first-in-class selective FXR agonist approved for PBC.[6] It is approximately 100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA).[7] Clinical trials have shown its efficacy in reducing markers of liver inflammation and fibrosis.[8] |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM | A potent and selective non-steroidal FXR agonist. Clinical trials have demonstrated its ability to reduce hepatic steatosis, improve liver biochemistry, and lower serum bile acids in patients with NASH. |
| Tropifexor (LJN452) | Non-steroidal | 0.2 - 0.26 nM | A highly potent, non-bile acid FXR agonist.[3] In preclinical models, it has been shown to reduce hepatic fibrosis and inflammation. Phase 2 clinical trials have investigated its efficacy in NASH and PBC. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate the efficacy of FXR agonists.
In Vitro FXR Activation: Dual-Luciferase Reporter Gene Assay
This assay is a common method to determine if a compound can activate the FXR signaling pathway in a cellular context.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with a plasmid containing the FXR ligand-binding domain fused to the GAL4 DNA-binding domain, a luciferase reporter plasmid under the control of a GAL4 upstream activation sequence, and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
A known FXR agonist, such as GW4064, is used as a positive control.
-
-
Luciferase Activity Measurement:
-
After 24 hours of incubation with the compounds, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity by the test compound is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a nonlinear regression curve.
-
In Vivo Efficacy: High-Fat Diet-Induced MAFLD Mouse Model
This animal model is frequently used to assess the therapeutic potential of FXR agonists in a disease context that mimics human MAFLD.[3]
-
Animal Model Induction:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12 weeks to induce obesity, hepatic steatosis, and inflammation.[3]
-
A control group is maintained on a standard chow diet.
-
-
Drug Administration:
-
Following the induction period, the HFD-fed mice are randomly assigned to treatment groups.
-
The test compound (e.g., this compound) is administered daily via oral gavage at a predetermined dose for a period of 6 weeks.[3]
-
A vehicle control group receives the same volume of the vehicle solution.
-
-
Metabolic and Biochemical Analysis:
-
Body weight and food intake are monitored regularly throughout the study.
-
At the end of the treatment period, blood samples are collected for the analysis of serum levels of triglycerides, total cholesterol, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
-
-
Histopathological Analysis:
-
Livers are harvested, weighed, and a portion is fixed in 10% formalin for histological analysis.
-
Liver sections are stained with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and inflammation.
-
Oil Red O staining can be used to visualize lipid accumulation.
-
-
Gene Expression Analysis:
-
A portion of the liver tissue is snap-frozen for RNA extraction.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., Shp, Bsep) and genes involved in lipogenesis (e.g., Srebp-1c, Fasn).
-
Visualizing Molecular Pathways and Experimental Designs
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.
Caption: FXR Signaling Pathway in Hepatocytes.
Caption: Preclinical Evaluation Workflow for FXR Agonists.
References
- 1. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative High-Throughput Profiling of Environmental Chemicals and Drugs that Modulate Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lusianthridin: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of Lusianthridin, with a comparative analysis against established anti-inflammatory agents, supported by experimental data and detailed methodologies.
Introduction
This compound, a phenanthrene compound, has demonstrated notable anti-inflammatory properties through multiple mechanisms of action. This guide provides a cross-validation of its efficacy by comparing its performance with well-established anti-inflammatory drugs: the non-selective COX inhibitor Indomethacin, the selective COX-2 inhibitor Celecoxib, and the corticosteroid Dexamethasone. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Data Presentation: Comparative Inhibitory Activity
The anti-inflammatory potency of this compound and comparator drugs is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values denote higher potency.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Source |
| This compound | COX-1 | 10.81 ± 1.12 | 63.59 | [1][2] |
| COX-2 | 0.17 ± 1.62 | [1][2] | ||
| Indomethacin | COX-1 | 0.063 | 0.13 | [3] |
| COX-2 | 0.48 | [3] | ||
| Celecoxib | COX-1 | >10 (weak inhibition) | >100 | [4][5] |
| COX-2 | ~0.04-0.09 | [4][5] | ||
| Dexamethasone | COX-2 (inhibition of expression) | 0.0073 | Highly Selective | [3] |
Note: The IC50 values for this compound, Indomethacin, Celecoxib, and Dexamethasone are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Dexamethasone's primary anti-inflammatory mechanism involves the inhibition of COX-2 gene expression rather than direct enzymatic inhibition[3][6][7][8].
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (for this compound, Indomethacin, and Celecoxib)
This protocol outlines the general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes using a fluorescent inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorescent probe
-
Assay buffer
-
Test compounds (this compound, Indomethacin, Celecoxib)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: All reagents and test compounds are prepared in the appropriate assay buffer. A series of dilutions of the test compounds are made to determine the IC50 value.
-
Enzyme and Inhibitor Incubation: The COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of the test compound or vehicle control in a 96-well plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C)[9]. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid[9].
-
Signal Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured by monitoring the increase in fluorescence of a specific probe over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate to that of the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Farnesoid X Receptor (FXR) Activation Assay (for this compound)
This compound has been shown to exert anti-inflammatory effects by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating inflammation[10]. The following is a general protocol for a cell-based reporter gene assay to assess FXR activation.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. The cells are then co-transfected with an FXR expression plasmid and an FXRE-luciferase reporter plasmid.
-
Compound Treatment: After a post-transfection period, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for FXR activation and subsequent luciferase gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold activation of FXR is calculated by comparing the luciferase activity in this compound-treated cells to that in vehicle-treated cells. The EC50 value (the concentration that elicits a half-maximal response) can be determined from a dose-response curve. Mechanistic studies have confirmed that this compound binds to the FXR ligand-binding region and activates its transcriptional activity[10].
Mandatory Visualization
Caption: Arachidonic acid pathway and sites of COX inhibition.
Caption: this compound activates the FXR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-2 specific inhibitors offer improved advantages over traditional NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone prevents the induction of COX-2 mRNA and prostaglandins in the lumbar spinal cord following intraplantar FCA in parallel with inhibition of oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lusianthridin: A Comparative Guide to its Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Lusianthridin, a dihydrophenanthrene compound isolated from Dendrobium venustum, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's structure-activity relationships (SAR) across various biological targets, supported by experimental data.
I. Antiplatelet and Cyclooxygenase (COX) Inhibitory Activities
This compound has demonstrated potent antiplatelet aggregation effects and inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory and cardiovascular disease research.
Data Presentation: Comparative Inhibitory Activities of this compound
| Compound | Target | Agonist | IC50 | Reference |
| This compound | Platelet Aggregation | Arachidonic Acid | 0.02 ± 0.001 mM | [1][2] |
| Collagen | 0.14 ± 0.018 mM | [1][2] | ||
| ADP | 0.22 ± 0.046 mM | [1][2] | ||
| This compound | COX-1 | - | 10.81 ± 1.12 µM | [1][2] |
| This compound | COX-2 | - | 0.17 ± 1.62 µM | [1][2] |
Key Findings:
-
This compound is a potent inhibitor of platelet aggregation induced by arachidonic acid, collagen, and ADP.[1][2]
-
It exhibits significantly higher selectivity for COX-2 over COX-1, suggesting a potentially favorable anti-inflammatory profile with a reduced risk of gastrointestinal side effects.[1][2]
Signaling Pathway and Experimental Workflow
The inhibitory effect of this compound on platelet aggregation is mediated through the arachidonic acid-thromboxane and adenylate cyclase pathways.
Caption: this compound's antiplatelet mechanism.
Caption: Platelet aggregation assay workflow.
II. AMP-Activated Protein Kinase (AMPK) Activation
This compound and its analogs have been identified as direct allosteric activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Data Presentation: Comparative AMPK Activation by this compound and Analogs
A study on a series of synthesized (dihydro)phenanthrene compounds revealed that seven out of thirteen analogs were active in a cell-free assay activating the recombinant human AMPK α2β1γ1 complex. While the specific EC50 values for all analogs are not publicly available, this highlights the potential for SAR studies in this class of compounds. This compound itself has been shown to allosterically activate AMPK.[3]
Signaling Pathway and Experimental Workflow
This compound activates AMPK by binding to the allosteric drug and metabolite (ADaM) site.
Caption: this compound-mediated AMPK activation.
Caption: In vitro AMPK activation assay workflow.
III. Farnesoid X Receptor (FXR) Activation and Anticancer Activity
This compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease (MAFLD) by activating the Farnesoid X Receptor (FXR).[4] Additionally, various phenanthrene derivatives have been investigated for their anticancer properties. However, comprehensive quantitative SAR studies comparing this compound and a series of its analogs for these activities are not yet extensively available in the public domain.
Signaling Pathway
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural (dihydro)phenanthrene plant compounds are direct activators of AMPK through its allosteric drug and metabolite–binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lusianthridin and Resveratrol
In the landscape of natural compounds with therapeutic potential, Lusianthridin and resveratrol have emerged as subjects of significant scientific interest. Both polyphenolic compounds exhibit a range of biological activities, positioning them as promising candidates for further investigation in drug development. This guide provides a detailed, evidence-based comparison of this compound and resveratrol, focusing on their mechanisms of action, biological effects, and the experimental data that underpins these findings.
Biochemical Profile and Mechanism of Action
This compound, a phenanthrene derivative isolated from Dendrobium venustum, and resveratrol, a stilbenoid found in grapes and other plants, exert their effects through distinct yet occasionally overlapping molecular pathways.[1][2]
This compound has demonstrated potent antiplatelet and anti-inflammatory activities. Its primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly a more potent inhibition of COX-2 over COX-1, and the modulation of the arachidonic acid-thromboxane and adenylate cyclase pathways.[1][3][4] More recently, this compound has been shown to ameliorate metabolic dysfunction-associated fatty liver disease by activating the farnesoid X receptor (FXR) signaling pathway, which in turn inhibits lipogenesis.[5] It also directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
Resveratrol is well-recognized for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[2][7][8] Its multifaceted mechanism of action involves the activation of AMPK and Sirtuin 1 (SIRT1), leading to the modulation of numerous downstream targets.[9] This includes the activation of the Nrf2 pathway, which upregulates antioxidant gene expression, and the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[9][10] Resveratrol also influences the cell cycle and apoptosis, contributing to its potential anticancer effects.[11]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and resveratrol, providing a direct comparison of their potency in various biological assays.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 Value | Source |
| This compound | Arachidonic Acid | 0.02 ± 0.001 mM | [1][4] |
| This compound | Collagen | 0.14 ± 0.018 mM | [1][4] |
| This compound | ADP | 0.22 ± 0.046 mM | [1][4] |
| Resveratrol | - | Data not available in a directly comparable format | - |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 Value | Source |
| This compound | COX-1 | 10.81 ± 1.12 µM | [1][4] |
| This compound | COX-2 | 0.17 ± 1.62 µM | [1][4] |
| Resveratrol | COX-1 / COX-2 | Inhibits both, but quantitative IC50 values vary across studies | [7][12] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Source |
| This compound | DPPH radical scavenging | IC50 of 21.40 ± 0.61 µg/mL | [13] |
| This compound | Ferric Reducing Antioxidant Power (FRAP) | 1071.46 ± 46.58 mg Trolox/g dry wt. | [13] |
| Resveratrol | Various assays | Potent antioxidant and free radical scavenger | [9][14][15] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and resveratrol.
References
- 1. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on resveratrol and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multidimensional biological activities of resveratrol and its prospects and challenges in the health field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights | MDPI [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. Resveratrol: A Review on the Biological Activity and Applications[v1] | Preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. greenpharmacy.info [greenpharmacy.info]
- 15. researchgate.net [researchgate.net]
Validating Lusianthridin's Binding Affinity to Src Kinase: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methodologies required to validate and quantify the binding affinity of the natural compound Lusianthridin to Src kinase. While current literature highlights this compound's role in inhibiting cyclooxygenase (COX) enzymes and activating AMP-activated protein kinase (AMPK), its direct interaction with Src kinase remains to be experimentally validated.
This guide outlines the necessary steps to investigate this potential interaction, presenting a comparative analysis of established Src kinase inhibitors and detailing the experimental protocols to determine key binding affinity metrics such as IC50, Ki, and Kd.
Comparative Binding Affinities of Known Src Kinase Inhibitors
To establish a benchmark for evaluating the potential potency of this compound, the following table summarizes the binding affinities of several well-characterized Src kinase inhibitors. These values, obtained through various biochemical and cellular assays, provide a reference range for what would be considered weak to potent inhibition.
| Inhibitor | Type | IC50 / Ki | Assay Conditions |
| Dasatinib | ATP-competitive | 18 nM (IC50) | Continuous activity assay with full-length Src[1] |
| Bosutinib | ATP-competitive | 9.5 nM (IC50) | Mobility shift assay (1-hour incubation)[2] |
| Saracatinib (AZD0530) | ATP-competitive | 2.7 nM (IC50) | Not specified |
| PP2 | ATP-competitive | 33 nM (Ki) | Not specified[3] |
| DGY-06-116 | Covalent | 2.6 nM (IC50) | Mobility shift assay (1-hour incubation)[2] |
| Compound 4 (Benzyl triazole) | ATP-competitive | 44 nM (Ki) | Not specified[3] |
Experimental Protocols for Validating Binding Affinity
A multi-faceted approach is recommended to validate and characterize the binding of this compound to Src kinase. This typically involves a combination of biochemical assays to measure the inhibition of kinase activity and biophysical assays to directly measure the binding interaction.
Biochemical Assays: Measuring Inhibition of Src Kinase Activity
These assays determine the concentration of this compound required to inhibit the enzymatic activity of Src kinase by 50% (IC50).
1. Mobility Shift Assay (MSA)
-
Principle: This assay measures the phosphorylation of a peptide substrate by Src kinase. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis based on their different mobilities.[4]
-
Protocol:
-
Recombinant Src kinase is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
Varying concentrations of this compound (and a known inhibitor as a positive control, e.g., Dasatinib) are added to the reaction mixtures.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).[2]
-
The reaction is stopped, and the products are separated by capillary electrophoresis.
-
The amount of phosphorylated versus unphosphorylated substrate is quantified by detecting the fluorescent signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. LanthaScreen® Eu Kinase Binding Assay
-
Principle: This is a fluorescence resonance energy transfer (FRET) based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. FRET occurs when both are bound. An inhibitor competing with the tracer for the ATP site will disrupt FRET.[5]
-
Protocol:
-
Src kinase, the europium-labeled antibody, and the Alexa Fluor® 647-labeled tracer are combined in an assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[5]
-
The FRET signal is measured using a suitable plate reader.
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined from the dose-response curve.
-
Biophysical Assays: Direct Measurement of Binding
These methods directly measure the interaction between this compound and Src kinase, providing dissociation constants (Kd) that reflect the binding affinity.
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
-
Protocol:
-
Recombinant Src kinase is immobilized on a sensor chip.
-
A series of this compound solutions at different concentrations are flowed over the chip surface.
-
The binding and dissociation of this compound are monitored in real-time by detecting changes in the SPR signal.
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The dissociation constant (Kd) is calculated as koff/kon.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Protocol:
-
A solution of Src kinase is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
The this compound solution is titrated into the Src kinase solution in small increments.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).
-
Visualizing the Experimental and Biological Context
To further clarify the experimental workflow and the biological pathway , the following diagrams are provided.
Figure 1. Experimental workflow for validating this compound's binding affinity to Src kinase.
Figure 2. Simplified Src kinase signaling pathway with hypothetical inhibition by this compound.
By employing the outlined experimental strategies, researchers can systematically validate the binding of this compound to Src kinase and accurately determine its binding affinity. The comparative data on known inhibitors will provide a crucial context for interpreting the experimental results and assessing the potential of this compound as a novel Src kinase inhibitor.
References
- 1. Bivalent inhibitors of c-Src tyrosine kinase that bind a regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Lusianthridin and Cisplatin: A Comparative Analysis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Lusianthridin and the conventional chemotherapeutic agent, Cisplatin, with a focus on their effects on non-small cell lung cancer (NSCLC) cell lines. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action, cytotoxicity, and effects on cellular processes.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Primary Target | Cancer Stem Cells (CSCs) | Rapidly dividing cancer cells |
| Mechanism of Action | Inhibition of Src-STAT3-c-Myc signaling pathway | Induces DNA damage, leading to cell cycle arrest and apoptosis |
| Reported Effects | Suppresses CSC-like phenotypes, sensitizes cells to chemotherapy | Induces apoptosis, causes cell cycle arrest at G1, S, or G2/M phases |
| Signaling Pathways | Downregulation of the Src-STAT3 pathway | Activation of the p53 tumor suppressor pathway, MAPK signaling |
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and Cisplatin in common NSCLC cell lines. It is crucial to note that these values are from different studies with varying experimental conditions (e.g., incubation time) and are not the result of a direct head-to-head comparison.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Reference |
| A549 | > 10 μM | 6 days | [1] |
| NCI-H460 | > 50 μM (significant viability reduction) | 24 hours | [1] |
| NCI-H292 | > 50 μM (significant viability reduction) | 24 hours | [1] |
Table 2: IC50 Values of Cisplatin in Lung Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Reference |
| A549 | ~35 µM (with 2 mM glycyrrhizin) | 48 hours | [2] |
| NCI-H460 | 0.33 ± 0.06 µmol/L | 48 hours | [3] |
Cellular Mechanisms: Apoptosis and Cell Cycle Arrest
This compound: The primary mechanism of this compound appears to be the targeting of cancer stem cells, which are implicated in tumor recurrence and resistance. By inhibiting the Src-STAT3-c-Myc pathway, this compound can suppress the self-renewal and survival of these CSCs[4][5]. This action can also render cancer cells more susceptible to other chemotherapeutic agents[4]. While pro-apoptotic effects are suggested, specific quantitative data on apoptosis rates and cell cycle arrest are not extensively detailed in the available literature.
Cisplatin: Cisplatin is a DNA-damaging agent that forms adducts with DNA, leading to the activation of cellular damage response pathways[6][7]. This typically results in the induction of apoptosis and arrest of the cell cycle at various phases to prevent the proliferation of damaged cells. The tumor suppressor protein p53 plays a critical role in mediating these effects[6][7][8][9][10].
Table 3: Effects of Cisplatin on Apoptosis and Cell Cycle in A549 Cells
| Treatment | Effect | Experimental Detail | Reference |
| Cisplatin (20 µM) + Glycyrrhizin (2 mM) | Increased apoptosis, G2 phase arrest | 48 hours incubation | [2] |
| Cisplatin | Cell cycle blockage at S and G2/M phases | 10 µM for 72 hours | [7] |
Signaling Pathways
The distinct mechanisms of this compound and Cisplatin are reflected in the signaling pathways they modulate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed lung cancer cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours[11].
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Cisplatin and incubate for the desired period (e.g., 24, 48, or 72 hours)[11][12].
-
MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours[12].
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 540 nm) using a microplate reader[11][12].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound or Cisplatin for the specified duration[2].
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS[2].
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol[2].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic[2].
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat lung cancer cells with the compounds of interest for the desired time[2].
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C[13].
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A[2][13].
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Cisplatin exhibit distinct but potent anti-cancer activities in lung cancer cell lines. This compound's unique targeting of cancer stem cells via the Src-STAT3-c-Myc pathway presents a novel therapeutic strategy, particularly for overcoming drug resistance and preventing tumor recurrence. Cisplatin remains a cornerstone of chemotherapy, effectively inducing cell death in rapidly proliferating cancer cells through DNA damage and activation of the p53 pathway.
The provided data underscores the need for direct comparative studies to fully elucidate the relative efficacy of these two compounds. Further research into this compound's broader effects on apoptosis and the cell cycle, and potential synergistic effects when combined with Cisplatin, could pave the way for more effective lung cancer therapies. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into these promising anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oaepublish.com [oaepublish.com]
- 4. This compound targeting of lung cancer stem cells via Src-STAT3 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular imaging of p53 signal pathway in lung cancer cell cycle arrest induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Annexin A2 contributes to cisplatin resistance by activation of JNK-p53 pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ccij-online.org [ccij-online.org]
- 12. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Replicating Published Findings on Lusianthridin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published bioactivity of Lusianthridin, a phenanthrene compound with demonstrated cytotoxic effects against various cancer cell lines. This document outlines the available data, details experimental protocols for replication, and compares this compound with structurally similar compounds to aid in the design and interpretation of new studies.
Quantitative Bioactivity Data of this compound and Alternatives
Published studies have quantified the cytotoxic effects of this compound and other related phenanthrenes. The following tables summarize the reported half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values, providing a basis for comparative analysis.
| Compound | Cell Line | Cancer Type | ED50 (µM)[1] |
| This compound | A549 | Human Lung Cancer | 7.7 |
| SK-OV-3 | Human Ovarian Adenocarcinoma | 9.4 | |
| HL-60 | Human Promyelocytic Leukemia | 9.5 |
Table 1: Cytotoxic activity of this compound against various human cancer cell lines.
| Compound | Parameter | IC50 (mM)[2] |
| This compound | Arachidonic Acid-stimulated Platelet Aggregation | 0.02 ± 0.001 |
| Collagen-stimulated Platelet Aggregation | 0.14 ± 0.018 | |
| ADP-stimulated Platelet Aggregation | 0.22 ± 0.046 |
Table 2: Inhibitory activity of this compound on human platelet aggregation.
For comparison, the bioactivity of two other phenanthrenes, Erianthridin and Denbinobin, is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Denbinobin | SNU-484 | Human Gastric Cancer | See Note 1 |
| A549 | Human Lung Adenocarcinoma | See Note 2 |
Table 3: Cytotoxic and anti-proliferative activity of Denbinobin. Note 1: The specific IC50 value for cytotoxicity in SNU-484 cells was the lowest among the cell lines tested in the study, but the exact value is not provided in the abstract[3]. Note 2: Denbinobin selectively inhibits IGF-1-induced proliferation of HUVECs with a GI50 of 1.3 x 10⁻⁸ M[4].
Due to the limited availability of direct replication studies for this compound's anticancer effects, researchers are encouraged to include Erianthridin and Denbinobin as comparative compounds in their experimental designs.
Experimental Protocols for Replication Studies
To facilitate the replication of the published findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50/IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of caspases, key mediators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways, such as the Bcl-2 family proteins and components of the ERK and Akt pathways.
Protocol:
-
Protein Extraction: Treat cells, harvest, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathway of this compound-induced apoptosis in cancer cells has not been fully elucidated, studies on the structurally similar phenanthrene, Erianthridin, suggest a potential mechanism. Erianthridin has been shown to induce apoptosis by attenuating the activity of extracellular signal-regulated kinase (ERK) and modulating the levels of Bcl-2 family proteins[3]. This suggests that this compound may act through a similar pathway.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Investigating this compound's Bioactivity
The following workflow outlines the key steps for a comprehensive investigation into this compound's anticancer effects.
Caption: Experimental workflow for this compound bioactivity studies.
Conclusion and Future Directions
The available data indicates that this compound possesses cytotoxic and anti-platelet aggregation activities. However, a comprehensive understanding of its mechanism of action in cancer cells and direct replication of the initial findings are still lacking in the published literature. This guide provides the necessary tools and information for researchers to independently verify and expand upon the reported bioactivity of this compound. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound in different cancer models. Furthermore, in vivo studies are warranted to evaluate its therapeutic potential in a preclinical setting. The lack of extensive replication studies highlights the importance of independent verification in the scientific process and provides a clear opportunity for further research in this area.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Mechanisms of this compound on Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erianthridin Induces Non-small Cell Lung Cancer Cell Apoptosis through the Suppression of Extracellular Signal-regulated Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
